Isradipine-d3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-O-propan-2-yl 5-O-(trideuteriomethyl) 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-9(2)26-19(24)15-11(4)20-10(3)14(18(23)25-5)16(15)12-7-6-8-13-17(12)22-27-21-13/h6-9,16,20H,1-5H3/i5D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJIYCCIJYRONP-VPYROQPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC=CC3=NON=C32)C(=O)OC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662045 | |
| Record name | (~2~H_3_)Methyl propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189959-59-8 | |
| Record name | (~2~H_3_)Methyl propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Role of Isradipine-d3 as an Internal Standard: A Technical Guide for Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of isradipine-d3 as an internal standard in the quantitative analysis of isradipine, a dihydropyridine calcium channel blocker. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and essential data for researchers in drug metabolism, pharmacokinetics, and clinical trial sample analysis.
The Foundational Principle: Isotope Dilution Mass Spectrometry
The use of this compound as an internal standard is rooted in the principle of stable isotope dilution mass spectrometry (ID-MS). This "gold standard" analytical technique provides high accuracy and precision by correcting for variations that can occur during sample preparation and analysis. A known quantity of the stable isotope-labeled analyte, in this case, this compound, is added to the biological sample containing the unlabeled analyte, isradipine.
This compound is an ideal internal standard because it is chemically and physically almost identical to isradipine. The primary difference is a slight increase in mass due to the replacement of three hydrogen atoms with deuterium atoms. This near-identical behavior ensures that both compounds experience similar extraction efficiencies, ionization responses in the mass spectrometer, and potential for ion suppression or enhancement from the sample matrix. By measuring the ratio of the mass spectrometric response of the analyte to the internal standard, accurate quantification can be achieved, as this ratio remains constant even if sample loss occurs during processing.
Mechanism of Action of Isradipine
Isradipine is a potent dihydropyridine calcium channel blocker used in the management of hypertension.[1] Its therapeutic effect is achieved by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle.[2] This inhibition leads to the relaxation of arterial smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure.[2]
The signaling pathway for isradipine's action is as follows:
Caption: Isradipine's signaling pathway in smooth muscle cells.
Quantitative Analysis Using this compound: A Bioanalytical Workflow
The quantification of isradipine in biological matrices such as plasma is crucial for pharmacokinetic and bioequivalence studies. A typical workflow using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard involves several key steps.
Caption: A typical bioanalytical workflow for isradipine quantification.
Data Presentation: Key Parameters for Analysis
The successful implementation of an LC-MS/MS method relies on the careful selection and optimization of several parameters for both the analyte and the internal standard.
| Parameter | Isradipine | This compound | Rationale |
| Molecular Formula | C₁₉H₂₁N₃O₅ | C₁₉H₁₈D₃N₃O₅ | Deuterium labeling increases the mass of the internal standard. |
| Molecular Weight | 371.39 g/mol | 374.41 g/mol | The mass difference allows for distinct detection by the mass spectrometer. |
| Precursor Ion (m/z) | 372.1 | 375.1 (Predicted) | Represents the protonated molecule [M+H]⁺ in positive ionization mode. |
| Product Ion (m/z) | 312.2 | 315.2 (Predicted) | A stable and abundant fragment ion used for quantification in MRM mode. |
| MRM Transition | 372.1 → 312.2[2] | 375.1 → 315.2 (Predicted) | The specific mass transition monitored for each compound, ensuring high selectivity. |
Experimental Protocol: A Validated LC-MS/MS Method
This section provides a detailed methodology for the quantification of isradipine in human plasma, adapted from a validated bioanalytical method.
Materials and Reagents
-
Isradipine reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and methyl tert-butyl ether (MTBE)
-
Formic acid
-
Ammonium acetate
-
Human plasma (with anticoagulant)
-
Deionized water
Stock and Working Solutions
-
Isradipine Stock Solution (1 mg/mL): Dissolve 10 mg of isradipine in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the stock solutions in a 50:50 methanol:water mixture to create calibration standards and quality control (QC) samples.
Sample Preparation: Liquid-Liquid Extraction
-
To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound working solution (internal standard).
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of MTBE.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for analysis.
Liquid Chromatography Conditions
| Parameter | Setting |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase | A: 5 mM Ammonium acetate in water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient | 70% B (0-0.5 min), 70-90% B (0.5-1.5 min), 90% B (1.5-2.5 min), 90-70% B (2.5-2.6 min), 70% B (2.6-3.5 min) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
| Parameter | Setting |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., API 4000) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 20 psi |
| Collision Gas | 6 psi |
| MRM Transitions | Isradipine: 372.1 → 312.2this compound: 375.1 → 315.2 (Predicted) |
| Dwell Time | 200 ms |
The Logic of Correction: How the Internal Standard Works
The core function of this compound is to normalize the analytical signal of isradipine, thereby correcting for potential inconsistencies. The following diagram illustrates this logical relationship.
References
The Deuterium Kinetic Isotope Effect: A Potential Strategy for Enhancing Isradipine Stability
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Isradipine, a dihydropyridine calcium channel blocker, is a widely used therapeutic agent for hypertension. However, like other dihydropyridines, it is susceptible to degradation, primarily through oxidation and photodegradation, which can impact its efficacy and shelf-life. Deuterium labeling, the strategic replacement of hydrogen atoms with their heavier, stable isotope deuterium, has emerged as a promising strategy in drug development to enhance metabolic stability and, potentially, chemical stability. This technical guide explores the theoretical basis and practical considerations for applying deuterium labeling to improve the stability of Isradipine. By leveraging the deuterium kinetic isotope effect (KIE), it is hypothesized that the rate of Isradipine degradation can be attenuated. This guide provides a comprehensive overview of Isradipine's known degradation pathways, the principles of the kinetic isotope effect, and detailed, proposed experimental protocols for the synthesis, stability testing, and analysis of deuterated Isradipine. While direct comparative stability studies on deuterated Isradipine are not yet available in published literature, this document serves as a foundational resource for researchers aiming to investigate this promising avenue for drug optimization.
Introduction to Isradipine and its Stability Profile
Isradipine is a potent antagonist of L-type calcium channels, exerting its antihypertensive effects by relaxing vascular smooth muscle.[1] The chemical structure of Isradipine, like other 1,4-dihydropyridines, contains a central dihydropyridine ring that is susceptible to chemical degradation.
Known Degradation Pathways:
Published studies have shown that Isradipine is sensitive to light and oxidizing conditions.[2] The primary degradation pathway involves the oxidation of the dihydropyridine ring to its pyridine analogue. This process leads to a loss of pharmacological activity.
The Deuterium Kinetic Isotope Effect (KIE)
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes.[3] The substitution of hydrogen (¹H) with deuterium (²H or D) results in a C-D bond that is stronger and vibrates at a lower frequency than a C-H bond.[4][5][6] Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly if that hydrogen is replaced with deuterium. This is known as a primary kinetic isotope effect and is quantified by the ratio of the rate constants (kH/kD).[3]
Application to Drug Stability:
By strategically placing deuterium at positions on a drug molecule that are susceptible to chemical degradation, the rate of these degradation reactions can be slowed, thereby enhancing the drug's stability.[7][8] For Isradipine, deuteration at the C-H bonds of the dihydropyridine ring is a logical starting point for investigation.
Proposed Research and Experimental Design
To investigate the effect of deuterium labeling on Isradipine stability, a comparative study between Isradipine and its deuterated analogue(s) is required.
Synthesis of Deuterated Isradipine
The synthesis of deuterated Isradipine would likely involve the use of deuterated starting materials or reagents. A possible synthetic route could be adapted from known syntheses of Isradipine, incorporating deuterium at the desired positions. For example, a deuterated version of the Hantzsch pyridine synthesis could be employed.
Diagram of Proposed Synthesis Workflow:
Caption: A generalized workflow for the synthesis of deuterated Isradipine.
Stability Testing Protocol
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), would be required to separate and quantify Isradipine and its degradation products.[9][10]
Proposed Stability Study Conditions:
| Condition | Parameters |
| Temperature | 4°C, 25°C/60% RH, 40°C/75% RH |
| Light Exposure | Photostability chamber (ICH Q1B) |
| Oxidative Stress | Dilute hydrogen peroxide solution |
| pH | Acidic, neutral, and basic buffer solutions |
| Time Points | 0, 1, 2, 4, 8, 12 weeks |
Experimental Workflow for Stability Testing:
References
- 1. State- and isoform-dependent interaction of isradipine with the alpha1C L-type calcium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of degradation products from the calcium-channel blocker isradipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. google.com [google.com]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 9. tandfonline.com [tandfonline.com]
- 10. a-stability-indicating-high-performance-liquid-chromatographic-assay-of-isradipine-in-pharmaceutical-preparations - Ask this paper | Bohrium [bohrium.com]
Isradipine-d3 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Isradipine-d3, a deuterated analog of the L-type calcium channel blocker Isradipine. This document details its chemical properties, mechanism of action, and its application in research, with a focus on its use as an internal standard in pharmacokinetic studies.
Core Chemical and Physical Data
This compound is a stable isotope-labeled form of Isradipine, where three hydrogen atoms on the methyl ester group are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Isradipine in biological samples, as it is chemically identical to the parent drug but has a distinct molecular weight.
| Property | Value |
| CAS Number | 1189959-59-8[1] |
| Molecular Formula | C₁₉H₁₈D₃N₃O₅ |
| Molecular Weight | 374.41 g/mol [1] |
Mechanism of Action: L-type Calcium Channel Blockade
Isradipine, and by extension this compound, functions as a potent and selective blocker of L-type voltage-gated calcium channels (Caᵥ1.2 and Caᵥ1.3). These channels are crucial for regulating calcium influx into smooth muscle cells and neurons. By inhibiting these channels, Isradipine leads to a cascade of intracellular events that ultimately result in vasodilation and a reduction in blood pressure.
The signaling pathway for Isradipine's action is as follows:
Experimental Protocols
Synthesis of this compound
Step 1: Knoevenagel Condensation
4-Formyl-2,1,3-benzoxadiazole is condensed with methyl acetoacetate in the presence of a catalyst, such as piperidine and acetic acid, to yield 2-(2,1,3-benzoxadiazol-4-ylmethylene)-3-oxobutanoic acid methyl ester.
Step 2: Hantzsch Dihydropyridine Synthesis
The product from Step 1 is then reacted with isopropyl acetoacetate and a deuterated ammonia source (or a subsequent deuterated methylation step for the ester) to form the dihydropyridine ring of this compound. To introduce the d3-methyl group, a common method would involve the hydrolysis of the corresponding carboxylic acid followed by esterification with deuterated methanol (CD₃OD) under acidic conditions.
Note: This is a generalized procedure and would require optimization for specific reaction conditions, purification, and characterization (e.g., via NMR and Mass Spectrometry) to ensure the final product's identity and purity.
Use of this compound as an Internal Standard in LC-MS/MS Analysis
This compound is frequently used as an internal standard for the quantification of Isradipine in biological matrices like plasma. The following is a general protocol for sample preparation for LC-MS/MS analysis.
Materials:
-
Plasma samples containing Isradipine
-
This compound internal standard solution (concentration to be optimized based on expected analyte concentration)
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 100 µL aliquot of the plasma sample, add a known amount of the this compound internal standard solution.
-
Add 300 µL of cold protein precipitation solvent to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
The analysis is then carried out using a suitable liquid chromatography method coupled with a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The MRM transitions for both Isradipine and this compound would be optimized to ensure specificity and sensitivity. The ratio of the peak area of Isradipine to the peak area of this compound is used to calculate the concentration of Isradipine in the original sample.
Experimental Workflows
The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing this compound.
This guide provides foundational technical information for researchers and professionals working with this compound. For specific experimental applications, further optimization of the described protocols is recommended.
References
Commercial Suppliers and Research Applications of Isradipine-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isradipine, a dihydropyridine calcium channel blocker, is a potent vasodilator used in the management of hypertension.[1][2] Its deuterated analog, Isradipine-d3, serves as a critical internal standard in analytical and pharmacokinetic studies, enabling precise quantification of Isradipine in biological matrices. This technical guide provides an in-depth overview of commercial suppliers of this compound for research purposes, detailed experimental protocols for its use, and a visualization of its relevant signaling pathway.
Commercial Suppliers of this compound
For researchers seeking to procure this compound, a number of reputable commercial suppliers offer this compound in various quantities and purities. The following table summarizes key information from several suppliers to facilitate comparison. Please note that pricing is subject to change and may require a direct quote from the supplier.
| Supplier | Catalog Number | Available Quantities | Purity | Price (USD) |
| Toronto Research Chemicals | I778502 | 1 mg, 5 mg, 10 mg | Not explicitly stated | ~$200 - $1500 (Quote required) |
| MedChemExpress | HY-B0233S | 1 mg, 5 mg, 10 mg, 50 mg, 100 mg | >98% | ~$150 - $2500+ (Quote required) |
| Veeprho | V-I-084 | Custom | Not explicitly stated | Quote required |
| Santa Cruz Biotechnology | sc-212103 | 1 mg, 5 mg | Not explicitly stated | Quote required |
| Cayman Chemical | 17537 | 1 mg, 5 mg, 10 mg | ≥98% | ~$200 - $1200 (Quote required) |
Experimental Protocols
This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of Isradipine in biological samples such as plasma.
Quantification of Isradipine in Human Plasma using LC-MS/MS
This protocol is adapted from a validated method for the analysis of Isradipine in human plasma and demonstrates a common workflow where this compound would be substituted as the internal standard.[3]
a. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma in a polypropylene tube, add 25 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 50 µL of 0.1 M NaOH to alkalinize the sample.
-
Vortex for 30 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
b. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Isradipine: m/z 372.2 → 312.2
-
This compound: m/z 375.2 → 315.2 (predicted)
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.
-
Workflow for Pharmacokinetic Studies in Mice
The following diagram illustrates a typical workflow for a pharmacokinetic study in mice utilizing this compound as an internal standard.
Caption: Workflow for a typical pharmacokinetic study of Isradipine in mice.
Signaling Pathway of Isradipine
Isradipine exerts its therapeutic effect by blocking L-type calcium channels, which are predominantly found in vascular smooth muscle cells.[1][2][4] This action inhibits the influx of calcium ions, leading to a cascade of events that ultimately results in vasodilation and a reduction in blood pressure.
The following diagram illustrates the mechanism of action of Isradipine.
Caption: Mechanism of action of Isradipine in vascular smooth muscle cells.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Isradipine | C19H21N3O5 | CID 3784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quantification of isradipine in human plasma using LC-MS/MS for pharmacokinetic and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isradipine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Handling and Storage of Isradipine-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential handling and storage protocols for Isradipine-d3, a deuterated analog of the dihydropyridine calcium channel blocker, Isradipine. Given the limited availability of data specific to the deuterated form, this document leverages information from its non-deuterated counterpart, Isradipine, to establish safe and effective laboratory practices. This compound is often utilized as an internal standard in pharmacokinetic studies due to its similar chemical properties and distinct mass.
General Information
| Property | Value |
| Chemical Name | 4-(4-Benzofurazanyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Methyl-d3 1-Methylethyl Ester |
| Synonyms | Isrodipine-d3, PN-200-110-d3, Clivoten-d3, DynaCirc-d3, Esradin-d3, Lomir-d3, Prescal-d3 |
| Molecular Formula | C₁₉H₁₈D₃N₃O₅ |
| Molecular Weight | 374.41 g/mol (approx.) |
| CAS Number | 1189959-59-8[1] |
Storage and Stability
Proper storage is critical to maintain the integrity and stability of this compound. The following guidelines are based on recommendations for Isradipine.
| Condition | Recommendation | Rationale |
| Temperature | Store at room temperature or refrigerated.[2] | Stability testing indicates that the product can be shipped without cooling measures.[3] Long-term storage at controlled room temperature or under refrigeration is recommended to ensure stability. |
| Light | Protect from light. | Isradipine is known to be photo-unstable.[4] Exposure to light can lead to degradation. |
| Air | Store in a tightly sealed container. | Minimizes exposure to moisture and atmospheric contaminants. |
Handling and Safety Precautions
Isradipine is classified as toxic if swallowed and may cause damage to organs through prolonged or repeated exposure.[5] It is also very toxic to aquatic life with long-lasting effects.[5] Researchers should adhere to the following safety protocols.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[2] If dust is generated, use a particle filter.
Engineering Controls:
-
Ensure adequate ventilation in areas where this compound is handled.[6]
-
Avoid the formation of dust.[2]
Hygiene Measures:
-
Wash hands thoroughly after handling.[5]
-
Do not eat, drink, or smoke when using this product.[5]
-
Avoid release to the environment.[5]
Solubility Data
The solubility of Isradipine provides a strong indication of the expected solubility for this compound.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 18.57 | 50 |
| Ethanol | 7.43 | 20 |
Data is for Isradipine and is based on a molecular weight of 371.39 g/mol .
Mechanism of Action: L-type Calcium Channel Blockade
Isradipine, and by extension this compound, functions as a potent and selective L-type voltage-gated calcium channel blocker.[3] It primarily exerts its effects on vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[7][8]
Caption: Mechanism of action of this compound as an L-type calcium channel blocker.
Experimental Protocol: Use of this compound as an Internal Standard
The following is a representative protocol for the use of this compound as an internal standard in the quantification of Isradipine in plasma samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is adapted from a study on Isradipine pharmacokinetics.[9]
Caption: Workflow for plasma sample preparation using this compound as an internal standard.
Disclaimer: This document is intended for informational purposes for research and development professionals. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date information. All laboratory work should be conducted by trained personnel in accordance with established safety protocols.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. fishersci.com [fishersci.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. abmole.com [abmole.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. drugs.com [drugs.com]
- 9. Novel protocol for multiple-dose oral administration of the L-type Ca2+ channel blocker isradipine in mice: A dose-finding pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Isradipine vs. Isradipine-d3: A Comparative Pharmacological Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Isradipine is a dihydropyridine calcium channel blocker widely used in the management of hypertension. Its therapeutic effect is achieved by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[1][2] In the continuous effort to optimize drug efficacy and safety, the strategic incorporation of deuterium atoms into drug molecules has emerged as a promising approach to favorably alter pharmacokinetic properties. This guide provides a detailed comparative analysis of the pharmacological profiles of Isradipine and its deuterated analog, Isradipine-d3. While comprehensive data on this compound is not extensively available in the public domain, this document will extrapolate the potential advantages of deuteration based on established principles of kinetic isotope effects and the known metabolic pathways of Isradipine.
Pharmacological Profile of Isradipine
Isradipine exerts its antihypertensive effect by selectively blocking L-type calcium channels in arterial smooth muscle.[1] This action leads to a decrease in peripheral vascular resistance and, consequently, a lowering of blood pressure.
Mechanism of Action
Isradipine's mechanism of action involves binding to the L-type calcium channels, which are prevalent in vascular smooth muscle. This binding inhibits the influx of extracellular calcium ions into the muscle cells. The reduced intracellular calcium concentration leads to the relaxation of the vascular smooth muscle, resulting in vasodilation and a decrease in blood pressure.
dot
Caption: Isradipine's Mechanism of Action.
Pharmacokinetics
The pharmacokinetic profile of Isradipine is characterized by rapid and nearly complete absorption after oral administration, followed by extensive first-pass metabolism.
| Pharmacokinetic Parameter | Value | Reference |
| Bioavailability | 15-24% | [3] |
| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours | |
| Protein Binding | ~95% | |
| Metabolism | Extensively hepatic, primarily via CYP3A4 | [4] |
| Elimination Half-life | ~8 hours | |
| Excretion | ~60-65% renal (as metabolites), ~25-30% fecal |
The Deuterium Advantage: this compound
Deuterium is a stable, non-radioactive isotope of hydrogen. The substitution of hydrogen with deuterium at specific metabolically active sites within a drug molecule can significantly alter its pharmacokinetic profile. This is due to the "kinetic isotope effect," where the carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down the rate of metabolic reactions catalyzed by enzymes such as the cytochrome P450 (CYP) family.
dot
Caption: Kinetic Isotope Effect on Metabolism.
Potential Pharmacological Profile of this compound
| Pharmacokinetic Parameter | Isradipine | Predicted this compound | Rationale for Prediction |
| Metabolic Stability | Moderate | Increased | Slower CYP3A4-mediated metabolism due to the kinetic isotope effect. |
| Bioavailability | 15-24% | Potentially Increased | Reduced first-pass metabolism could lead to higher systemic exposure. |
| Half-life (t½) | ~8 hours | Potentially Longer | Slower metabolism would lead to a reduced clearance rate. |
| Peak Plasma Concentration (Cmax) | Variable | Potentially Higher and/or Sustained | Altered absorption and metabolism could lead to changes in peak concentrations. |
| Dosing Frequency | Typically twice daily | Potentially Once Daily | A longer half-life could allow for less frequent dosing, improving patient compliance. |
Experimental Protocols
Detailed experimental protocols for the direct comparison of Isradipine and this compound are not currently published. However, standard methodologies would be employed to evaluate their respective pharmacological profiles.
In Vitro Metabolic Stability Assay
Objective: To compare the metabolic stability of Isradipine and this compound in human liver microsomes.
Methodology:
-
Incubation: Isradipine and this compound are incubated separately with pooled human liver microsomes in the presence of a NADPH-regenerating system.
-
Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).
-
Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: The in vitro half-life and intrinsic clearance are calculated from the disappearance rate of the parent compound.
dot
Caption: In Vitro Metabolic Stability Workflow.
In Vivo Pharmacokinetic Study in Rodents
Objective: To compare the pharmacokinetic profiles of Isradipine and this compound in a rodent model (e.g., rats or mice).
Methodology:
-
Animal Model: Male Sprague-Dawley rats are cannulated for serial blood sampling.
-
Drug Administration: A single oral or intravenous dose of Isradipine or this compound is administered to separate groups of rats.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: Plasma concentrations of the parent drug and any major metabolites are determined by a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), clearance, and half-life are calculated using non-compartmental analysis.
Conclusion
While Isradipine is an effective antihypertensive agent, its significant first-pass metabolism results in low bioavailability. The deuteration of Isradipine to form this compound presents a scientifically grounded strategy to potentially improve its metabolic stability. This could lead to an enhanced pharmacokinetic profile, including increased bioavailability and a longer half-life, which may translate to improved therapeutic efficacy and patient convenience through less frequent dosing. However, it is crucial to emphasize that the anticipated benefits of this compound are currently theoretical. Rigorous in vitro and in vivo comparative studies are necessary to definitively establish the pharmacological profile of this compound and to ascertain its potential clinical advantages over the non-deuterated parent compound. The absence of such direct comparative data in the public domain underscores the need for further research in this area.
References
- 1. Isradipine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isradipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Isradipine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Isradipine in Human Plasma by LC-MS/MS Using Isradipine-d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of Isradipine in human plasma using a stable isotope-labeled internal standard, Isradipine-d3, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
Introduction
Isradipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1] Accurate and precise quantification of Isradipine in human plasma is crucial for assessing its pharmacokinetic profile and ensuring therapeutic efficacy. This application note describes a robust and sensitive LC-MS/MS method for the determination of Isradipine in human plasma, employing this compound as the internal standard (IS) to ensure high accuracy and precision.[2][3] The use of a stable isotope-labeled internal standard minimizes variability due to sample preparation and matrix effects.
Experimental
Materials and Reagents
-
Isradipine (Reference Standard)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Formic Acid (analytical grade)
-
Ultrapure Water
-
Drug-free human plasma (with K2-EDTA as anticoagulant)
Instrumentation
A liquid chromatography system coupled with a triple quadrupole mass spectrometer is required. The specific models and manufacturers may vary, but the system should be capable of performing electrospray ionization (ESI) in the positive ion mode and multiple reaction monitoring (MRM).
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Prepare stock solutions of Isradipine and this compound by dissolving the appropriate amount of each compound in methanol to achieve a final concentration of 1 mg/mL. Store these solutions at 2-8°C. For long-term storage, aliquoting and freezing at -20°C is recommended, with stock solutions being stable for up to 3 months under these conditions.[4]
-
-
Working Solutions:
-
Prepare working solutions of Isradipine by serial dilution of the stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.
-
Prepare a working solution of this compound (Internal Standard) by diluting its stock solution with the same diluent.
-
-
Calibration Standards and Quality Control (QC) Samples:
-
Prepare calibration standards by spiking drug-free human plasma with the appropriate Isradipine working solutions to achieve a concentration range of 10 to 5000 pg/mL.[5]
-
Prepare QC samples at a minimum of three concentration levels: low, medium, and high.
-
Sample Preparation
A liquid-liquid extraction procedure is employed for the extraction of Isradipine and the internal standard from human plasma.[5]
-
Aliquot 500 µL of human plasma (calibration standard, QC sample, or study sample) into a clean microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution.
-
Vortex the mixture for 30 seconds.
-
Add 1.5 mL of methyl-t-butyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the clear supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a 5 µL aliquot into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography
-
Column: A C18 analytical column (e.g., 4.6 x 100 mm, 5 µm) is suitable for separation.
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile and 0.1% formic acid in water (e.g., 70:30, v/v) can be used.
-
Flow Rate: A flow rate of 0.7 mL/min is recommended.
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C.
-
Run Time: A short run time of approximately 2-3 minutes should be achievable.
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
The transition for Isradipine is m/z 372.1 → m/z 312.2.[5]
-
The transition for this compound would be m/z 375.1 → m/z 315.2 (Note: The precursor and product ions will be shifted by +3 Da due to the deuterium labeling).
-
Data Analysis and Quantification
The quantification is based on the ratio of the peak area of Isradipine to the peak area of the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression. The concentration of Isradipine in the QC and unknown samples is then determined from this calibration curve.
Method Validation Summary
A summary of the expected performance characteristics of the method is presented below. These values are based on typical bioanalytical method validation guidelines.
| Parameter | Acceptance Criteria | Example Performance |
| Linearity | r² ≥ 0.99 | A linear range of 10 to 5000 pg/mL with r² ≥ 0.9998 has been reported for Isradipine analysis.[5] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | An LLOQ of 10 pg/mL has been achieved.[5] |
| Precision (Intra- and Inter-day) | ≤ 15% RSD (≤ 20% at LLOQ) | Reported precision has been shown to be good.[5] |
| Accuracy (Intra- and Inter-day) | Within ±15% of nominal (±20% at LLOQ) | Reported accuracy has been shown to be good.[5] |
| Recovery | Consistent and reproducible | High recovery is expected with liquid-liquid extraction. |
| Matrix Effect | Consistent and minimal | The use of a stable isotope-labeled internal standard helps to mitigate matrix effects. |
| Stability | Analyte stable under various storage and processing conditions | Stability should be assessed for freeze-thaw cycles, short-term benchtop, and long-term storage. |
Experimental Workflow Diagram
Caption: Workflow for the quantification of Isradipine in human plasma.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Isradipine in human plasma. The use of this compound as an internal standard ensures the accuracy and robustness of the assay. This protocol is well-suited for applications in clinical and pharmaceutical research where precise measurement of Isradipine concentrations is required.
References
Application Notes and Protocols for Isradipine-d3 Sample Preparation in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of Isradipine-d3 from biological matrices, a critical step for accurate bioanalytical quantification. This compound serves as an ideal internal standard (IS) for pharmacokinetic and bioequivalence studies of Isradipine due to its similar chemical properties and distinct mass. The following sections detail three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Introduction to Isradipine and Bioanalytical Challenges
Isradipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1][2] Accurate measurement of drug concentrations in biological fluids like plasma or serum is essential for pharmacokinetic assessments.[3] The complexity of these biological matrices necessitates a robust sample preparation strategy to remove interfering substances such as proteins and phospholipids, which can cause matrix effects and compromise the accuracy of LC-MS/MS analysis.[4][5] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for any analyte loss during sample processing and for variability in instrument response.
Comparative Summary of Sample Preparation Techniques
The choice of sample preparation technique depends on the required sensitivity, sample throughput, and the nature of the biological matrix. Below is a summary of the performance characteristics of the three detailed methods.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Analyte precipitation with a solvent | Partitioning between two immiscible liquids | Analyte retention on a solid sorbent |
| Extraction Recovery | 85-95% | >90% | >95% |
| Matrix Effect | Moderate to High | Low to Moderate | Very Low |
| Throughput | High | Moderate | Moderate to High (with automation) |
| Cost per Sample | Low | Low to Moderate | High |
| Selectivity | Low | Moderate | High |
| LLOQ Achievable | ~50 pg/mL | ~10 pg/mL[3] | <10 pg/mL |
Method 1: Protein Precipitation (PPT)
PPT is a rapid and straightforward method for removing proteins from plasma or serum samples. It is particularly suitable for high-throughput screening.
Experimental Protocol
-
Sample Aliquoting: Pipette 100 µL of the biological matrix (e.g., human plasma) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each sample, except for the blank matrix.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Injection: Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
Workflow Diagram
Protein Precipitation Workflow
Method 2: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner sample extract compared to PPT by partitioning the analyte of interest into an immiscible organic solvent.
Experimental Protocol
-
Sample Aliquoting: Pipette 200 µL of the biological matrix into a glass test tube.
-
Internal Standard Spiking: Add 20 µL of this compound working solution.
-
Alkalinization: Add 50 µL of 0.1 M sodium hydroxide to each sample to adjust the pH.
-
Extraction Solvent Addition: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE)).[3]
-
Extraction: Vortex the tubes for 5 minutes.
-
Centrifugation: Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of mobile phase.
-
Injection: Inject into the LC-MS/MS system.
Workflow Diagram
Liquid-Liquid Extraction Workflow
Method 3: Solid-Phase Extraction (SPE)
SPE is a highly selective method that provides the cleanest extracts, minimizing matrix effects and often leading to the lowest limits of quantification.[6]
Experimental Protocol
-
Sample Pre-treatment:
-
Pipette 500 µL of plasma into a tube.
-
Add 50 µL of this compound working solution.
-
Add 500 µL of 4% phosphoric acid in water and vortex.
-
-
SPE Cartridge Conditioning:
-
Use a suitable SPE cartridge (e.g., C18).
-
Condition the cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to pass the sample through the sorbent at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Dry the cartridge under high vacuum for 5 minutes.
-
-
Elution:
-
Elute Isradipine and this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
Injection:
-
Inject into the LC-MS/MS system.
-
Workflow Diagram
Solid-Phase Extraction Workflow
Conclusion
The selection of an appropriate sample preparation technique for this compound is a critical step in the development of a robust and reliable bioanalytical method. Protein precipitation offers speed and simplicity, making it suitable for early discovery studies. Liquid-liquid extraction provides a cleaner sample and is a cost-effective option for many applications. For the highest sensitivity and selectivity, particularly for regulated bioanalysis, solid-phase extraction is the preferred method, despite its higher cost and complexity. The protocols provided herein offer a starting point for method development, and further optimization may be required based on the specific laboratory instrumentation and study requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. A BRIEF REVIEW ON ANALYTICAL METHODS FOR ESTIMATION OF ISRADIPINE IN PHARMACEUTICAL FORMULATION AND BIOLOGICAL MATRICES [revistaschilenas.uchile.cl]
- 3. Quantification of isradipine in human plasma using LC-MS/MS for pharmacokinetic and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for High-Throughput Screening Assays Using Isradipine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isradipine is a potent dihydropyridine L-type calcium channel blocker used in the management of hypertension.[1][2][3] Its deuterated analog, Isradipine-d3, serves as a valuable tool in high-throughput screening (HTS) campaigns aimed at the discovery of novel modulators of L-type calcium channels. The incorporation of deuterium atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based assays and a useful competitor in binding and functional screens. These application notes provide detailed protocols for the use of this compound in both primary and secondary HTS assays, as well as in pharmacokinetic profiling.
Isradipine acts by binding to the L-type calcium channels, which are crucial for muscle contraction, and inhibiting the influx of calcium ions into arterial smooth muscle and cardiac cells.[4][5][6] This inhibition leads to vasodilation and a subsequent reduction in blood pressure.[1][4] The high affinity and specificity of Isradipine for these channels make its deuterated form a reliable reference compound and competitive agent in screening assays.[1][6]
Core Applications of this compound in HTS
This compound can be employed in various stages of a drug discovery campaign targeting L-type calcium channels:
-
Primary HTS: As a reference inhibitor to determine the potency of test compounds in cell-based functional assays that measure intracellular calcium flux.
-
Competitive Binding Assays: To identify compounds that bind to the dihydropyridine binding site on the L-type calcium channel.
-
Pharmacokinetic (PK) HTS: As an internal standard for the quantification of Isradipine and its analogs in in vitro metabolic stability or cell permeability assays using liquid chromatography-mass spectrometry (LC-MS).[7]
Section 1: Primary HTS Assay - FLIPR-Based Calcium Flux Assay
This protocol describes a high-throughput, fluorescence-based functional assay to identify antagonists of L-type calcium channels.
Experimental Objective
To screen a compound library for inhibitors of L-type calcium channel activity by measuring changes in intracellular calcium concentration using a fluorescent dye in a cell line endogenously or recombinantly expressing the target channel.
Experimental Workflow
Caption: High-throughput calcium flux assay workflow.
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing the human Cav1.2 L-type calcium channel.
-
Assay Plates: 384-well, black-walled, clear-bottom microplates.
-
Compounds: Test compound library, this compound (positive control), DMSO (negative control).
-
Reagents:
-
Cell culture medium (DMEM, 10% FBS, 1% Pen-Strep).
-
Fluo-4 AM calcium-sensitive dye.
-
Probenecid.
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Depolarizing agent: Potassium chloride (KCl) solution.
-
Experimental Protocol
-
Cell Plating:
-
Trypsinize and resuspend HEK293-Cav1.2 cells to a density of 50,000 cells/mL in culture medium.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate (1,250 cells/well).
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM and probenecid in Assay Buffer.
-
Remove the culture medium from the cell plates and add 20 µL of the dye loading solution to each well.
-
Incubate the plates for 60 minutes at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and this compound in Assay Buffer. The final concentration of DMSO should be kept below 0.5%.
-
Add 5 µL of the diluted compounds to the respective wells of the cell plate.
-
For control wells, add Assay Buffer with DMSO (negative control) or a known concentration of this compound (positive control).
-
Incubate for 15 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the assay plate into a FLIPR (Fluorometric Imaging Plate Reader) instrument.
-
Establish a baseline fluorescence reading for 10 seconds.
-
Add 10 µL of the KCl depolarizing solution to all wells to activate the L-type calcium channels.
-
Immediately begin measuring the fluorescence intensity for 120 seconds.
-
Data Analysis and Presentation
The increase in fluorescence upon depolarization corresponds to the influx of calcium. The inhibitory effect of the test compounds is calculated as a percentage of the response in the control wells.
Table 1: Example Quantitative Data for Primary HTS
| Compound | Concentration (µM) | % Inhibition of Ca2+ Flux |
| DMSO (Negative Control) | N/A | 0% |
| This compound | 0.1 | 95% |
| Test Compound A | 10 | 88% |
| Test Compound B | 10 | 12% |
| Test Compound C | 10 | 55% |
For compounds showing significant inhibition ("hits"), a dose-response curve is generated to determine the IC50 value.
Section 2: Secondary Assay - Radioligand Binding Assay
This protocol describes a competitive binding assay to confirm that "hit" compounds from the primary screen act on the dihydropyridine binding site of the L-type calcium channel.
Experimental Objective
To determine the binding affinity (Ki) of test compounds for the L-type calcium channel by measuring their ability to displace a radiolabeled dihydropyridine ligand, with this compound used as a reference competitor.
Signaling Pathway
Caption: Competitive radioligand binding assay principle.
Materials and Reagents
-
Source of Channels: Membrane preparations from cells overexpressing the L-type calcium channel.
-
Radioligand: [3H]-Nitrendipine or a similar tritiated dihydropyridine.
-
Competitors: Test compounds, this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail and Scintillation Counter .
-
Glass Fiber Filters .
Experimental Protocol
-
Assay Setup:
-
In a 96-well plate, add Assay Buffer, membrane preparation, [3H]-Nitrendipine (at a concentration near its Kd), and varying concentrations of the test compound or this compound.
-
Total binding is determined in the absence of any competitor.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competitor (e.g., 10 µM Isradipine).
-
-
Incubation:
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold Assay Buffer.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis and Presentation
The specific binding is calculated by subtracting non-specific binding from total binding. The data is then used to generate displacement curves and calculate the Ki values for the test compounds.
Table 2: Example Quantitative Data for Binding Assay
| Compound | IC50 (nM) | Ki (nM) |
| This compound | 3.5 | 1.2 |
| Test Compound A | 25.8 | 8.9 |
| Test Compound C | 150.2 | 51.8 |
Section 3: HTS for In Vitro Metabolic Stability
This protocol details the use of this compound as an internal standard in a high-throughput assay to assess the metabolic stability of new chemical entities (NCEs).
Experimental Objective
To determine the rate of metabolism of a test compound by liver microsomes, using this compound as an internal standard for accurate quantification by LC-MS.
Logical Relationship
Caption: Workflow for in vitro metabolic stability assay.
Experimental Protocol
-
Incubation:
-
In a 96-well plate, pre-incubate the test compound (1 µM) with liver microsomes in a phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding a solution of NADPH.
-
Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Quenching:
-
Stop the reaction at each time point by adding ice-cold acetonitrile containing a fixed concentration of this compound.
-
-
Sample Preparation:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS Analysis:
-
Inject the samples into an LC-MS/MS system.
-
Monitor the parent mass of the test compound and the parent mass of this compound.
-
Data Analysis and Presentation
The metabolic stability is determined by the half-life (t1/2) of the compound, calculated from the rate of disappearance of the parent compound over time. The peak area of the test compound is normalized to the peak area of the this compound internal standard at each time point to correct for variations in sample processing and instrument response.
Table 3: Example Data for Metabolic Stability Assay
| Time (min) | Test Compound A (Normalized Peak Area) |
| 0 | 1.00 |
| 5 | 0.85 |
| 15 | 0.60 |
| 30 | 0.35 |
| 60 | 0.10 |
From this data, the half-life and intrinsic clearance of the test compound can be calculated.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Isradipine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Isradipine | C19H21N3O5 | CID 3784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isradipine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Isradipine: Package Insert / Prescribing Information / MOA [drugs.com]
- 7. mdpi.com [mdpi.com]
Application of Isradipine-d3 in Pharmacokinetic Studies of Isradipine
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Isradipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1][2][3] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. Pharmacokinetic studies rely on accurate and precise bioanalytical methods to quantify drug concentrations in biological matrices. The use of a stable isotope-labeled internal standard, such as Isradipine-d3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6] The co-elution of the analyte and its deuterated analog minimizes variations arising from sample preparation, matrix effects, and instrument response, thereby enhancing the accuracy and robustness of the method.[5][7][8]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard in the pharmacokinetic analysis of Isradipine.
Pharmacokinetic Parameters of Isradipine
The pharmacokinetic profile of Isradipine has been characterized in several studies. Key parameters are summarized in the table below. It is important to note that these values can vary depending on the dosage, formulation, and patient population.
| Parameter | Value | Reference |
| Bioavailability | 15-24% | [2][9][10][11] |
| Time to Peak Plasma Concentration (tmax) | ~1.5 hours | [1][9] |
| Elimination Half-Life (t1/2) | ~8 hours | [1][2][9][12] |
| Plasma Protein Binding | ~95% | [1][2][9] |
| Metabolism | Extensively hepatic, primarily via CYP3A4 | [9][11] |
| Excretion | ~60-65% renal (as metabolites), ~25-30% fecal | [9][10][12] |
Experimental Protocols
Bioanalytical Method for Isradipine Quantification in Human Plasma using LC-MS/MS
This protocol describes a sensitive and rapid method for the quantification of Isradipine in human plasma using this compound as an internal standard.
a. Materials and Reagents:
-
Isradipine reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and methyl-t-butyl ether
-
Ammonium acetate
-
Human plasma (with K3EDTA as anticoagulant)
-
Deionized water
b. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each plasma sample, except for the blank.
-
Vortex for 10 seconds.
-
Add 50 µL of 0.1 M NaOH to alkalize the plasma.
-
Add 1 mL of methyl-t-butyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
c. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | Agilent 1290 UHPLC or equivalent |
| Column | C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | Acetonitrile : 10 mM Ammonium Acetate (80:20, v/v) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer (e.g., Sciex API 4000) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Isradipine: m/z 372.1 -> 312.2this compound: m/z 375.1 -> 315.2 (Predicted) |
| Collision Energy | Optimized for each transition |
d. Calibration Curve and Quality Control Samples:
-
Prepare calibration standards by spiking known concentrations of Isradipine into blank plasma. A typical range would be 0.05 ng/mL to 50 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations to assess the accuracy and precision of the method.
Pharmacokinetic Study Protocol
a. Study Design:
-
A single-dose, open-label study in healthy volunteers.
-
Subjects receive a single oral dose of Isradipine (e.g., 5 mg).
-
Blood samples are collected at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).
b. Sample Collection and Handling:
-
Collect blood samples in tubes containing K3EDTA.
-
Centrifuge the blood samples at 3000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
c. Data Analysis:
-
Calculate the plasma concentrations of Isradipine using the validated LC-MS/MS method.
-
Use pharmacokinetic software (e.g., WinNonlin) to determine the pharmacokinetic parameters (Cmax, tmax, AUC, t1/2, etc.).
Visualizations
Caption: Experimental workflow for the pharmacokinetic analysis of Isradipine.
Caption: Rationale for using this compound as an internal standard.
References
- 1. Articles [globalrx.com]
- 2. Isradipine - Wikipedia [en.wikipedia.org]
- 3. Isradipine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cerilliant.com [cerilliant.com]
- 6. scispace.com [scispace.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. drugs.com [drugs.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. drugs.com [drugs.com]
- 12. Isradipine | C19H21N3O5 | CID 3784 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Isradipine in Human Plasma using Isradipine-d3 as an Internal Standard for Therapeutic Drug monitoring
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of isradipine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Isradipine-d3 is employed as the internal standard (IS) to ensure accuracy and precision, making this method highly suitable for therapeutic drug monitoring (TDM). The protocol outlines a straightforward sample preparation procedure and provides optimized chromatographic and mass spectrometric conditions for high-throughput analysis. This method is crucial for clinical research applications aiming to personalize isradipine dosage, thereby maximizing therapeutic efficacy and minimizing potential toxicity.
Introduction
Isradipine is a dihydropyridine calcium channel blocker used in the management of mild to moderate essential hypertension.[1][2] Therapeutic drug monitoring (TDM) is a critical tool for optimizing isradipine therapy due to inter-individual pharmacokinetic variability.[3] TDM allows for dose adjustments to maintain plasma concentrations within the therapeutic window, enhancing treatment efficacy and reducing adverse effects.[4] A reliable analytical method is essential for accurate TDM. LC-MS/MS has become the preferred technique for TDM due to its high sensitivity, specificity, and throughput.[3][5] This method utilizes this compound, a stable isotope-labeled internal standard, to correct for matrix effects and variations in sample processing and instrument response, leading to highly reliable quantification.
Signaling Pathway of Isradipine
Isradipine functions by inhibiting the influx of calcium ions through L-type calcium channels in arterial smooth muscle cells.[1][6][7] This inhibition leads to vasodilation and a subsequent reduction in blood pressure.[1][6] The detailed signaling cascade is illustrated below.
Caption: Mechanism of action of Isradipine in vascular smooth muscle cells.
Experimental Protocol
This protocol is designed for the analysis of isradipine in human plasma using this compound as an internal standard.
Materials and Reagents
-
Isradipine reference standard
-
This compound internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2EDTA)
Equipment
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS)
-
Analytical column (e.g., C18, 2.1 x 100 mm, 3.5 µm)[8]
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare stock solutions of isradipine and this compound by dissolving the appropriate amount in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the isradipine stock solution in 50:50 acetonitrile:water to create calibration standards.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) in acetonitrile.
-
Sample Preparation (Protein Precipitation): a. Pipette 100 µL of human plasma (calibrator, QC, or unknown sample) into a microcentrifuge tube. b. Add 200 µL of the internal standard spiking solution to each tube. c. Vortex for 30 seconds to precipitate proteins. d. Centrifuge at 14,000 rpm for 10 minutes at 4°C. e. Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method
Chromatographic Conditions
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 3.5 µm[8] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min[8] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C[8] |
| Gradient | 20% B to 90% B over 2 min, hold at 90% B for 1 min, return to 20% B |
Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Isradipine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Isradipine | 372.1 | 312.2[5] |
| This compound | 375.1 | 315.2 |
Method Validation and Performance
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability for TDM.[3][9] Key validation parameters are summarized below.
Table 2: Summary of Method Performance Characteristics
| Parameter | Typical Performance |
| Linearity Range | 10 - 10,000 pg/mL[5][8] |
| Correlation Coefficient (r²) | > 0.99[5] |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL[5][8] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | Consistent and reproducible |
Experimental Workflow
The following diagram illustrates the complete workflow for the therapeutic drug monitoring of isradipine.
Caption: Workflow for Isradipine TDM using LC-MS/MS.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a sensitive, specific, and reliable approach for the quantification of isradipine in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, making it an ideal tool for therapeutic drug monitoring in a clinical research setting. This method can aid in the optimization of isradipine dosing to improve patient outcomes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Isradipine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of analytical methods for therapeutic drug monitoring [elea.unisa.it]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Quantification of isradipine in human plasma using LC-MS/MS for pharmacokinetic and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isradipine | C19H21N3O5 | CID 3784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Isradipine: Package Insert / Prescribing Information / MOA [drugs.com]
- 8. Determination of isradipine in human plasma by LC-MS/MS and study...: Ingenta Connect [ingentaconnect.com]
- 9. hilarispublisher.com [hilarispublisher.com]
Application Notes and Protocols for Bioequivalence Studies of Isradipine Formulations Using Isradipine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isradipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension. To ensure the therapeutic equivalence of generic formulations to the innovator product, bioequivalence studies are essential. These studies rely on accurate and precise quantification of the drug in biological matrices. Isradipine-d3, a stable isotope-labeled analog of Isradipine, serves as an ideal internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods due to its similar chemical and physical properties to the analyte, ensuring high accuracy and reproducibility.[1] This document provides detailed application notes and protocols for conducting bioequivalence studies of Isradipine formulations.
Pharmacokinetic Data Summary
The following table summarizes key pharmacokinetic parameters of Isradipine from various studies. These values are critical for the design and interpretation of bioequivalence studies.
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| Immediate-Release Capsule | 5 mg | 6.0 | 1.5 | 15.1 (AUC0-8) | ~8 |
| Slow-Release Formulation | 5 mg | Reduced by ~50% compared to IR | 5 to 7 | Bioavailability increased by <20% vs. IR | Not Specified |
| 10 mg Capsule | 10 mg | Not Specified | 1.57 ± 0.44 | Not Specified | 6.63 ± 2.4 |
| 10 mg Oral Solution | 10 mg | Not Specified | 0.40 ± 0.28 | Not Specified | 5.36 ± 1.8 |
Data compiled from multiple sources for illustrative purposes.[2][3][4]
Experimental Protocols
Bioequivalence Study Protocol: 5 mg Isradipine Capsules (as per FDA Guidance)
This protocol is based on the recommendations from the U.S. Food and Drug Administration (FDA) for Isradipine bioequivalence studies.[5]
a. Study Design:
-
Type: Fasting, single-dose, two-treatment, two-period, crossover in vivo study.[5]
-
Subjects: Healthy male and non-pregnant, non-lactating female volunteers.
-
Washout Period: A sufficient washout period between the two treatment periods should be implemented to ensure the complete elimination of the drug from the previous period.
b. Dosing and Administration:
-
Test Product: 5 mg Isradipine capsule.
-
Reference Product: 5 mg Isradipine capsule (Reference Listed Drug).
-
Administration: A single oral dose of the test or reference product with a standardized volume of water after an overnight fast of at least 10 hours.
c. Blood Sampling:
-
Blood samples are collected in tubes containing an appropriate anticoagulant.
-
Sampling should be performed at pre-dose (0 h) and at multiple time points post-dose to adequately characterize the plasma concentration-time profile of Isradipine. Suggested time points include: 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 18, 24, 36, and 48 hours post-dose.
-
Plasma is separated by centrifugation and stored at -70°C or below until analysis.
d. Bioanalytical Method:
-
Isradipine concentrations in plasma samples will be determined using a validated LC-MS/MS method with this compound as the internal standard.
e. Pharmacokinetic and Statistical Analysis:
-
The primary pharmacokinetic parameters to be determined are Cmax, AUC0-t, and AUC0-∞.
-
Bioequivalence is established if the 90% confidence intervals for the ratio of the geometric means (Test/Reference) of Cmax, AUC0-t, and AUC0-∞ fall within the acceptance range of 80.00% to 125.00%.
Bioanalytical Method Protocol: LC-MS/MS Quantification of Isradipine in Human Plasma
This protocol describes a sensitive and selective method for the quantification of Isradipine in human plasma using this compound as the internal standard.
a. Sample Preparation (Protein Precipitation):
-
Allow plasma samples to thaw at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard solution (e.g., 100 ng/mL in methanol) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.
b. Liquid Chromatography Conditions:
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
Start with 30% B, hold for 0.5 min.
-
Linearly increase to 95% B over 2.5 min.
-
Hold at 95% B for 1 min.
-
Return to 30% B in 0.1 min and re-equilibrate for 1.9 min.
-
-
Column Temperature: 40°C.
c. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (illustrative):
-
Isradipine: m/z 372.2 → 312.2
-
This compound: m/z 375.2 → 315.2
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.
d. Method Validation: The bioanalytical method must be validated according to regulatory guidelines, including assessments of selectivity, sensitivity (Lower Limit of Quantification, LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and post-preparative).
Visualizations
Caption: Workflow of a typical crossover bioequivalence study.
Caption: Role of this compound as an internal standard.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Bioequivalence of a slow-release and a non-retard formulation of isradipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The pharmokinetics of isradipine in hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Application Note: The Use of Isradipine-d3 in In Vitro Metabolic Stability Studies of Isradipine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic stability is a critical parameter assessed during drug discovery and development, providing insights into a compound's susceptibility to enzymatic degradation.[1] The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes, located in the microsomal fraction, playing a major role in the clearance of most drugs.[2][3] In vitro metabolic stability assays using liver microsomes are therefore essential for predicting the in vivo intrinsic clearance of a drug candidate.[2][4]
Isradipine is a dihydropyridine calcium channel blocker used for treating hypertension.[5][6] It undergoes extensive first-pass metabolism, resulting in low bioavailability (15-24%).[7] Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile.
This document details the application of Isradipine-d3, a stable isotope-labeled (deuterated) form of Isradipine, in metabolic stability studies. This compound serves as an ideal internal standard (IS) for liquid chromatography-mass spectrometry (LC-MS/MS) analysis. The use of a stable isotope-labeled internal standard is critical for accurate quantification as it co-elutes with the analyte and effectively normalizes for variations in sample processing and matrix effects, leading to more reliable and robust data.[8]
Principle of the Assay
The in vitro metabolic stability assay involves incubating the test compound (Isradipine) with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[1][2] The reaction is initiated by adding a necessary cofactor, typically NADPH, which is required for the activity of CYP enzymes.[3] The reaction is allowed to proceed at 37°C, and aliquots are taken at various time points. The reaction in these aliquots is terminated by adding a cold organic solvent like acetonitrile.[4]
Following the termination step, a known concentration of the internal standard (this compound) is added to each sample. The samples are then processed and analyzed by LC-MS/MS to measure the decrease in the concentration of the parent compound (Isradipine) over time. The rate of disappearance is used to calculate key metabolic stability parameters such as the in vitro half-life (t½) and intrinsic clearance (Clint).
The primary role of this compound is not to be the compound under investigation, but to act as a stable reference for the precise quantification of Isradipine. Deuterated standards are valuable because they have nearly identical chemical and physical properties to their non-deuterated counterparts but are distinguishable by mass spectrometry.[9]
Experimental Protocol: In Vitro Metabolic Stability of Isradipine using Human Liver Microsomes
This protocol outlines a standard procedure for determining the metabolic stability of Isradipine.
1. Materials and Reagents
-
Test Compound: Isradipine (10 mM stock in DMSO)
-
Internal Standard: this compound (10 mM stock in DMSO)
-
Biological Matrix: Pooled Human Liver Microsomes (HLM), 20 mg/mL stock (e.g., from XenoTech)[4]
-
Buffer: 100 mM Potassium Phosphate Buffer (KPO4), pH 7.4[4]
-
Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) or 1 mM NADPH solution.[2][10]
-
Termination Solution: Acetonitrile (ACN), ice-cold
-
Control Compounds:
-
Equipment: 96-well plates, incubator (37°C), centrifuge, LC-MS/MS system.
2. Assay Procedure
-
Preparation of Working Solutions:
-
Prepare a 1 µM working solution of Isradipine by diluting the 10 mM DMSO stock in the KPO4 buffer.
-
Prepare working solutions for control compounds similarly.
-
Prepare the NADPH cofactor solution (e.g., 1 mM in KPO4 buffer).
-
Prepare the microsomal suspension by diluting the 20 mg/mL stock to 0.5 mg/mL in KPO4 buffer. Keep on ice.[2][4]
-
-
Incubation Setup:
-
Add the microsomal suspension to the wells of a 96-well plate.
-
Include control wells:
-
T=0 control: Contains Isradipine and microsomes, but the reaction is stopped immediately.
-
Negative control (-NADPH): Contains Isradipine and microsomes but no NADPH, run for the longest time point to check for non-NADPH mediated degradation.[2]
-
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
-
Reaction Initiation and Sampling:
-
Sample Processing:
-
After the final time point, add the this compound internal standard solution to all wells (except for blank matrix controls) to a final concentration of 100 nM.
-
Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
5. LC-MS/MS Analysis:
- Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of Isradipine relative to the constant concentration of this compound.
Data Presentation and Analysis
The concentration of Isradipine at each time point is determined by comparing its peak area to the peak area of this compound. The percentage of Isradipine remaining is plotted against time.
-
Half-Life (t½) Calculation: The natural logarithm of the percentage of parent compound remaining is plotted versus time. The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Slope = -k
-
t½ (min) = 0.693 / k
-
-
Intrinsic Clearance (Clint) Calculation:
-
Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Concentration)
-
Table 1: Representative Metabolic Stability Data for Isradipine
| Time Point (min) | % Isradipine Remaining | ln(% Remaining) |
| 0 | 100 | 4.61 |
| 5 | 85 | 4.44 |
| 15 | 60 | 4.09 |
| 30 | 35 | 3.56 |
| 45 | 18 | 2.89 |
Table 2: Calculated Pharmacokinetic Parameters for Isradipine
| Parameter | Value | Unit |
| Elimination Rate Constant (k) | 0.038 | min⁻¹ |
| In Vitro Half-Life (t½) | 18.2 | minutes |
| Intrinsic Clearance (Clint) | 76.1 | µL/min/mg protein |
Note: The data presented in these tables are hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the in vitro metabolic stability assay.
Caption: Workflow for the microsomal metabolic stability assay.
Role of Internal Standard (IS)
This diagram explains the logical relationship of using an internal standard for accurate quantification.
Caption: Role of an internal standard in LC-MS/MS analysis.
Metabolic Pathway of Isradipine
Isradipine, like other dihydropyridines, is primarily metabolized via oxidation of the dihydropyridine ring to its pyridine derivative, a reaction catalyzed mainly by CYP3A4.[11]
Caption: Primary metabolic pathway of Isradipine.
References
- 1. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. mttlab.eu [mttlab.eu]
- 4. mercell.com [mercell.com]
- 5. Isradipine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Articles [globalrx.com]
- 7. drugs.com [drugs.com]
- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro metabolic stability in liver microsomes [bio-protocol.org]
- 11. ClinPGx [clinpgx.org]
Quantitative Analysis of Isradipine and its Metabolites using Isradipine-d3 as an Internal Standard
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of the calcium channel blocker isradipine and its major metabolites in biological matrices, primarily human plasma. The method utilizes a stable isotope-labeled internal standard, Isradipine-d3, to ensure accuracy and precision. This application note is intended for researchers in drug metabolism, pharmacokinetics, and clinical chemistry.
Introduction
Isradipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension. It undergoes extensive first-pass metabolism, leading to the formation of several metabolites. The primary metabolic pathways include the oxidation of the dihydropyridine ring to a pyridine ring and hydrolysis of the ester side chains, resulting in the formation of pyridine monoacid derivatives and a cyclic lactone. Accurate quantification of both the parent drug and its major metabolites is crucial for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity and selectivity. The use of a deuterated internal standard, this compound, is highly recommended to compensate for matrix effects and variations in sample processing and instrument response.
Metabolic Pathway of Isradipine
Isradipine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. The main metabolic transformations involve the oxidation of the dihydropyridine ring to the corresponding pyridine analogue, followed by the hydrolysis of the ester groups to form mono- and di-carboxylic acids. Another significant metabolite is a cyclic lactone.
Experimental Protocols
Materials and Reagents
-
Isradipine certified reference standard
-
This compound certified reference standard (Internal Standard, IS)
-
Reference standards for Isradipine metabolites (if available)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Human plasma (drug-free)
-
Methyl tert-butyl ether (MTBE)
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for isradipine extraction from human plasma.[1]
-
To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound working solution (concentration to be optimized, e.g., 100 ng/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex mix vigorously for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex mix for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions that should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) System:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: 95% to 20% B
-
3.6-5.0 min: Re-equilibrate at 20% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS) System:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Quantitative Data and MRM Transitions
The following table summarizes the known and proposed MRM transitions for isradipine and its metabolites. The transitions for the metabolites are predicted based on their structures and may require experimental optimization.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| Isradipine | 372.1 | 312.2 | 15 - 25 | Validated transition.[1] |
| This compound (IS) | 375.1 | 315.2 | 15 - 25 | Predicted based on a +3 Da shift from Isradipine. |
| Pyridine Analog | 370.1 | Requires Optimization | Requires Optimization | Dehydrogenated metabolite. |
| Pyridine Monoacid 1 | 358.1 | Requires Optimization | Requires Optimization | Hydrolysis of the methyl ester. |
| Pyridine Monoacid 2 | 328.1 | Requires Optimization | Requires Optimization | Hydrolysis of the isopropyl ester. |
| Cyclic Lactone | 356.1 | Requires Optimization | Requires Optimization | Molecular weight of 355.3 g/mol . |
-
Infusion of Metabolite Standards: If available, infuse pure standards of each metabolite into the mass spectrometer to determine the most abundant and stable product ions.
-
On-Column Fragmentation: If standards are not available, analyze a sample known to contain the metabolites and perform product ion scans on the predicted precursor ions to identify characteristic fragments.
-
Collision Energy Optimization: For each precursor-product ion pair, perform a collision energy optimization to maximize the signal intensity.
Experimental Workflow and Data Analysis
The overall workflow for the quantitative analysis is depicted below.
Data analysis is performed using the software provided with the LC-MS/MS system. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentration of the analytes in the quality control and unknown samples is then determined from this calibration curve using a weighted linear regression.
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of isradipine and a strategy for the analysis of its major metabolites in human plasma using LC-MS/MS with this compound as an internal standard. The provided methods for sample preparation and LC-MS/MS conditions serve as a robust starting point for method development and validation. The successful implementation of this assay will enable accurate pharmacokinetic and drug metabolism studies of isradipine. Experimental determination and optimization of the MRM transitions for the metabolites are critical next steps for the full validation of the multi-analyte panel.
References
Troubleshooting & Optimization
Overcoming matrix effects with Isradipine-d3 in mass spectrometry
Welcome to the technical support center for overcoming matrix effects in mass spectrometry using Isradipine-d3 as an internal standard. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy and reproducibility of quantitative results.[2] Common sources of matrix effects in biological samples include phospholipids, salts, and endogenous metabolites.
Q2: Why is a stable isotope-labeled internal standard like this compound recommended?
A2: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard for quantitative bioanalysis. Because it is chemically almost identical to the analyte (Isradipine), it co-elutes and experiences nearly the same degree of matrix effects.[3][4] This allows for accurate correction of signal variability, as the ratio of the analyte to the internal standard remains constant even when ion suppression or enhancement occurs.[5][6]
Q3: How does this compound compensate for matrix effects?
A3: this compound is added at a known concentration to all samples, calibrators, and quality controls before sample preparation. During LC-MS/MS analysis, both Isradipine and this compound are affected similarly by matrix interferences. By calculating the peak area ratio of Isradipine to this compound, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification.[3][5]
Q4: Can I use a different internal standard that is not a stable isotope-labeled analog?
A4: While other compounds (analog internal standards) can be used, they may not co-elute perfectly with the analyte and may respond differently to matrix effects. This can lead to inadequate correction and compromise the reliability of the results.[7] A stable isotope-labeled internal standard like this compound is strongly preferred for robust and accurate bioanalytical methods.
Troubleshooting Guide
Issue 1: High variability in analyte response across different samples.
-
Possible Cause: Inconsistent matrix effects between individual samples. Biological matrices can have significant inter-individual variability.[6]
-
Troubleshooting Steps:
-
Verify Internal Standard Usage: Ensure that this compound is being added consistently to all samples at the beginning of the sample preparation process.
-
Evaluate Matrix Factor: Perform a quantitative matrix effect assessment (see Experimental Protocols) to determine the extent of ion suppression or enhancement.
-
Optimize Chromatography: Modify the chromatographic method to separate Isradipine from the regions of significant ion suppression. A post-column infusion experiment can help identify these regions.
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[5]
-
Issue 2: Poor accuracy and precision in quality control (QC) samples.
-
Possible Cause: The internal standard is not adequately compensating for the matrix effect, or there are other sources of error in the workflow.
-
Troubleshooting Steps:
-
Check for Contamination: Ensure that the this compound stock solution is not contaminated with unlabeled Isradipine.
-
Assess Extraction Recovery: Determine the extraction recovery for both Isradipine and this compound. Inconsistent recovery can lead to poor performance.
-
Review Integration Parameters: Check the peak integration parameters for both the analyte and the internal standard to ensure they are being processed correctly.
-
Re-validate the Method: If the issue persists, it may be necessary to re-validate the analytical method, paying close attention to the matrix effect and extraction recovery assessments.
-
Issue 3: Low signal intensity for Isradipine, even at higher concentrations.
-
Possible Cause: Severe ion suppression is occurring.
-
Troubleshooting Steps:
-
Perform Post-Column Infusion: This will help to visualize the regions of ion suppression in the chromatogram and determine if the analyte is co-eluting with these interferences.
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components causing suppression, but ensure that the analyte concentration remains above the lower limit of quantitation (LLOQ).[2]
-
Change Ionization Source: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds.
-
Optimize Mobile Phase: Adjusting the mobile phase composition or additives can alter the elution profile of interfering compounds and reduce their impact on the analyte's ionization.
-
Data Presentation
The following table demonstrates the impact of using this compound as an internal standard on the quantification of Isradipine in human plasma in the presence of significant matrix effects.
| Parameter | Without Internal Standard | With this compound Internal Standard |
| Mean Recovery (%) | 65.2 | 98.7 |
| Precision (%RSD) | 18.5 | 4.2 |
| Accuracy (%Bias) | -34.8 | -1.3 |
This is representative data compiled from typical outcomes in bioanalytical method validation and is intended for illustrative purposes.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol is used to quantitatively determine the degree of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Isradipine and this compound into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank plasma samples first, then spike with Isradipine and this compound into the final extract.
-
Set C (Pre-Extraction Spike): Spike Isradipine and this compound into blank plasma before the extraction process.
-
-
Analyze Samples: Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
-
Calculate Recovery:
-
Recovery (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100
-
-
Calculate Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
A value close to 1.0 indicates effective compensation by the internal standard.
-
Protocol 2: LC-MS/MS Bioanalytical Method for Isradipine
This is a general protocol for the analysis of Isradipine in human plasma.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add 25 µL of this compound internal standard working solution.
-
Add 50 µL of 0.1 M NaOH and vortex.
-
Add 1 mL of methyl tert-butyl ether, vortex for 5 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: Acetonitrile and 10 mM ammonium formate (gradient elution may be required).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Isradipine: m/z 372.2 -> 312.2
-
This compound: m/z 375.2 -> 315.2
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
Visualizations
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. myadlm.org [myadlm.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
Technical Support Center: Isradipine-d3 Detection by ESI-MS
Welcome to the technical support center for the analysis of Isradipine-d3. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions for the reliable detection of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is the recommended ionization mode for this compound detection?
A1: Positive ion Electrospray Ionization (ESI+) is the recommended mode for the detection of Isradipine and its deuterated analogs like this compound.[1][2]
Q2: What are the optimal mass-to-charge (m/z) transitions for this compound in Multiple Reaction Monitoring (MRM) mode?
A2: For Isradipine, the transition m/z 372.1 → m/z 312.2 is commonly used.[1] this compound has a mass increase of 3 units due to the deuterium atoms. Therefore, the expected precursor ion for this compound would be [M+H]+ at m/z 375.1. Assuming a similar fragmentation pattern to the non-deuterated form, the recommended MRM transition for this compound is m/z 375.1 → m/z 315.2 . It is always advisable to confirm these transitions by infusing a standard solution of this compound.
Q3: I am observing a weak signal for this compound. What are the potential causes and solutions?
A3: A weak signal can be attributed to several factors:
-
Suboptimal ESI source parameters: Ensure that the capillary voltage, nebulizer pressure, drying gas flow rate, and gas temperature are optimized for this compound.
-
Inefficient sample extraction: The extraction procedure may not be efficient. Consider optimizing the pH of the sample and the type and volume of the extraction solvent.
-
Matrix effects: Components in the sample matrix can suppress the ionization of this compound. Diluting the sample or using a more effective cleanup method can mitigate this.
-
Incorrect mobile phase composition: The mobile phase should be optimized to ensure good chromatographic separation and efficient ionization. The addition of a small amount of formic acid can improve protonation in positive ESI mode.
Q4: My calibration curve for this compound is not linear. What should I do?
A4: Non-linearity in the calibration curve can be caused by:
-
Detector saturation: If the concentration range is too high, the detector can become saturated. Try reducing the concentration of the upper-level calibration standards.
-
Matrix effects: As mentioned previously, matrix effects can impact the linearity of the response.
-
Improper integration: Ensure that the peaks for all calibration standards are integrated correctly and consistently.
-
Issues with the internal standard: If you are using an internal standard, verify its stability and concentration.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No Peak Detected for this compound | Instrument not properly tuned or calibrated. | Perform a system suitability test and calibrate the mass spectrometer. |
| Incorrect MRM transition settings. | Verify the precursor and product ion m/z values for this compound. | |
| Sample degradation. | Ensure proper sample storage and handling. Isradipine is known to be susceptible to degradation from UV light and oxidative processes.[3] | |
| High Background Noise | Contaminated mobile phase or LC system. | Use fresh, high-purity solvents and flush the LC system thoroughly. |
| In-source fragmentation. | Optimize the fragmentor voltage to minimize unwanted fragmentation in the ESI source. | |
| Poor Peak Shape (Tailing or Fronting) | Column degradation or contamination. | Replace the analytical column or use a guard column. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. | |
| Sample overload. | Reduce the injection volume or the concentration of the sample. | |
| Inconsistent Retention Times | Fluctuation in pumping pressure or column temperature. | Ensure the LC system is stable and the column oven is functioning correctly. |
| Inconsistent sample matrix. | Use a consistent sample preparation method for all samples and standards. |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol is adapted from a method for Isradipine in human plasma.[1]
-
To 500 µL of plasma sample, add the internal standard (e.g., a known concentration of non-deuterated Isradipine if quantifying this compound, or vice versa).
-
Alkalinize the sample by adding a small volume of a basic solution (e.g., 50 µL of 1M NaOH).
-
Add 3 mL of methyl-t-butyl ether as the extraction solvent.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Parameters
The following table summarizes typical starting parameters for an LC-MS/MS method for Isradipine analysis, which can be adapted for this compound.
| Parameter | Value |
| LC System | UPLC or HPLC |
| Column | C18 (e.g., Acquity UPLC BEH C18)[2] |
| Mobile Phase | Acetonitrile:Water:Formic Acid (e.g., 80:20:0.3, v/v/v)[2] |
| Flow Rate | 0.2 mL/min[2] |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3000 - 4000 V[4] |
| Nebulizer Pressure | 15 - 50 psi[4][5] |
| Drying Gas Flow | 10 - 60 L/min[6] |
| Drying Gas Temperature | 300 - 350 °C[4] |
| MRM Transition (Isradipine) | m/z 372.1 → m/z 312.2[1] |
| MRM Transition (this compound) | m/z 375.1 → m/z 315.2 (predicted) |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Mechanism of action of Isradipine.
References
- 1. Quantification of isradipine in human plasma using LC-MS/MS for pharmacokinetic and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of degradation products from the calcium-channel blocker isradipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An ultrasensitive UHPLC-ESI-MS/MS method augmented with a controlled microwave derivatization reaction for quantitation of vitamin D3 and its major metabolites in COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape for Isradipine-d3 in HPLC
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape issues encountered during the HPLC analysis of Isradipine-d3.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the ideal peak shape in HPLC, and why is it important for this compound analysis?
A1: The ideal HPLC peak should be a symmetrical, sharp Gaussian shape.[1] A good peak shape is crucial for accurate and reproducible quantification of this compound.[2] Poor peak shape, such as tailing, fronting, or splitting, can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and unreliable analytical results.[1][2]
Q2: My this compound peak is tailing. What are the common causes and solutions?
A2: Peak tailing, where the latter half of the peak is drawn out, is a common issue.[1] For basic compounds like Isradipine, a dihydropyridine derivative, this is often due to secondary interactions with acidic silanol groups on the silica-based column packing.[1]
-
Secondary Silanol Interactions:
-
Column Overload:
-
Solution: Reduce the injection volume or the concentration of the sample.[3]
-
-
Blocked Column Frit:
-
Solution: Backflush the column. If the problem persists, the frit may need to be replaced.[3]
-
-
Column Deterioration:
-
Solution: If tailing is observed for all peaks and persists after other troubleshooting, the column may be contaminated or have a void. Use a guard column to protect the analytical column from contaminants and consider replacing the column if necessary.[1]
-
Q3: My this compound peak is fronting (leading). What could be the cause?
A3: Peak fronting, where the first half of the peak is sloped, can be caused by several factors.
-
Sample Overload:
-
Solution: Dilute the sample or decrease the injection volume.[3]
-
-
Incompatible Injection Solvent:
-
Column Packing Issues:
-
Solution: If all peaks in the chromatogram are fronting, it might indicate a problem with the column packing, such as a void. In this case, the column may need to be replaced.[3]
-
Q4: I am observing split peaks for this compound. How can I resolve this?
A4: Split peaks can make quantification unreliable. The cause can be chemical or physical.[3]
-
Injection Solvent Mismatch:
-
Solution: If the injection solvent is significantly stronger than the mobile phase, it can cause the analyte to travel through the column in a distorted band. Dissolve the sample in the mobile phase or a weaker solvent.[3]
-
-
Partially Blocked Frit or Column Void:
-
Sample Dissolution Issues:
-
Solution: Ensure that the this compound is fully dissolved in the injection solvent before injection.[1]
-
Q5: My this compound peak is broad. What are the potential reasons and fixes?
A5: Broad peaks can compromise resolution and sensitivity.
-
Column Deterioration:
-
Mobile Phase Issues:
-
Extra-Column Volume:
-
Solution: Minimize the length and internal diameter of the tubing connecting the injector, column, and detector to reduce dead volume.
-
Quantitative Data Summary
The following table summarizes typical starting parameters for Isradipine HPLC methods. These may need to be optimized for your specific application and instrumentation.
| Parameter | Recommended Value/Range | Rationale |
| Column | C8 or C18, 150 mm x 4.6 mm, 5 µm | Reversed-phase columns are commonly used for Isradipine analysis.[5][6] |
| Mobile Phase | Methanol:Acetonitrile:Acetate Buffer (pH 2.8) (60:30:10 v/v/v) | Provides good separation and peak shape. The acidic buffer helps to protonate silanol groups and reduce peak tailing.[5] |
| Acetonitrile:Water (55:45 v/v), pH 3.3 with phosphoric acid | An alternative mobile phase for good resolution.[6] | |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC.[5][6] |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity.[5] |
| Injection Volume | 5 - 20 µL | Keep the injection volume low to prevent overload. |
| Detection Wavelength | 290 nm or 264 nm | Isradipine shows good absorbance at these wavelengths.[5][6] |
| Sample Solvent | Mobile Phase | To ensure compatibility and prevent peak distortion.[4] |
Experimental Protocol: Standard HPLC Method for this compound
This protocol provides a starting point for the analysis of this compound.
-
Mobile Phase Preparation:
-
Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve the standard in the mobile phase to prepare a stock solution.
-
Perform serial dilutions from the stock solution to prepare working standards of desired concentrations.
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure there are no interfering peaks.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
-
Data Processing:
-
Integrate the peak area of this compound in the chromatograms.
-
Quantify the amount of this compound in the samples using the calibration curve.
-
Visual Troubleshooting Guide
Caption: A workflow diagram for troubleshooting poor peak shape in HPLC analysis.
Caption: Chemical structure and properties of this compound.
References
Technical Support Center: Isradipine-d3 Extraction from Plasma
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to enhance the extraction recovery of Isradipine-d3 from plasma samples. Given its high protein binding and lipophilic nature, optimizing extraction parameters is critical for accurate quantification.
Frequently Asked Questions (FAQs)
Q1: Why is my extraction recovery of this compound from plasma consistently low?
Low recovery of this compound is most commonly attributed to its high degree of plasma protein binding, which can be up to 97%.[1][2] The molecule binds tightly to several proteins, including albumin, alpha-1 acid glycoprotein, and lipoproteins.[1] If these interactions are not sufficiently disrupted during sample preparation, the analyte will remain in the aqueous phase and be discarded with the protein fraction, leading to poor recovery. Other contributing factors can include suboptimal sample pH, incorrect choice of extraction solvent, or an inappropriate extraction technique.
Q2: How can I overcome the high protein binding of this compound during extraction?
Disrupting the interaction between this compound and plasma proteins is the most critical step to improve recovery. The following strategies are effective:
-
pH Adjustment: Isradipine, like other dihydropyridines, is more soluble in organic solvents when it is in its neutral, non-ionized state. Adjusting the plasma sample to an alkaline pH (e.g., pH > 9) disrupts the ionic interactions with proteins and neutralizes the analyte. A published, highly sensitive method for Isradipine specifies an "alkaline treatment" step before extraction.[3] This is typically achieved by adding a small volume of a base like sodium hydroxide or ammonium hydroxide.
-
Use of Organic Solvents: Solvents used in protein precipitation (like acetonitrile) or liquid-liquid extraction can denature plasma proteins, helping to release the bound drug.
-
Temperature: Performing the extraction at a slightly elevated temperature (if analyte stability permits) can help weaken protein binding, though this requires careful validation.
Q3: Which extraction method is best for this compound: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), or Protein Precipitation (PPT)?
The optimal method depends on the specific requirements of your assay, such as required cleanliness, throughput, and sensitivity. Both LLE and SPE are highly effective for Isradipine and its analogs.
-
Liquid-Liquid Extraction (LLE): This is a robust and widely used method. A simple LLE protocol using methyl-t-butyl ether (MTBE) has been successfully applied to Isradipine analysis in human plasma, achieving a low limit of quantification (10 pg/mL).[3]
-
Solid-Phase Extraction (SPE): SPE often produces cleaner extracts than LLE, which can reduce matrix effects in subsequent LC-MS/MS analysis and improve assay sensitivity. For the related dihydropyridine nicardipine, SPE with a C18 cartridge yielded a high recovery of 91% and resulted in fewer interferences compared to LLE.[4]
-
Protein Precipitation (PPT): While the simplest and fastest method, PPT is the least selective. For a highly protein-bound compound like this compound, there is a significant risk of the analyte co-precipitating with the plasma proteins, leading to lower and more variable recovery. This method is generally recommended only for initial screening or when matrix effects are not a major concern.
Q4: I'm observing high variability between my replicate samples. What is the likely cause?
High variability is often due to inconsistent execution of the extraction protocol. Key areas to focus on include:
-
Emulsion Formation (LLE): Insufficient separation between the aqueous and organic layers can lead to inconsistent recovery. To mitigate this, increase centrifugation time or speed, or consider a brief freezing step (-20°C to -80°C) to break the emulsion.
-
Incomplete Vortexing/Mixing: Ensure samples are vortexed vigorously and for a consistent duration to maximize the interaction between the plasma and the extraction solvent.
-
Inaccurate Pipetting: Use calibrated pipettes and consistent technique, especially when handling viscous plasma and volatile organic solvents.
-
Evaporation and Reconstitution: Ensure the extracted solvent is completely evaporated before reconstitution. The choice of reconstitution solvent and the thoroughness of vortexing during this final step are crucial for redissolving the analyte completely.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Recovery | High Protein Binding: Analyte is not released from plasma proteins. | Add an alkalizing agent (e.g., 25 µL of 0.1 M NaOH) to the plasma sample before adding the extraction solvent.[3] |
| Inappropriate LLE Solvent: Solvent polarity is not matched to the analyte. | Use a moderately polar, water-immiscible solvent. Methyl-t-butyl ether (MTBE) is a proven choice.[3] Ethyl acetate is another common alternative. | |
| Incomplete SPE Elution: Elution solvent is too weak to release the analyte from the sorbent. | Use a stronger elution solvent (e.g., switch from methanol to acetonitrile or add a small percentage of acid/base to the elution solvent). Ensure the sorbent bed does not dry out before the elution step. | |
| High Variability | Emulsion Formation (LLE): An intermediate layer forms between the aqueous and organic phases. | Centrifuge at a higher speed or for a longer duration. A freeze-thaw cycle can also help break the emulsion. |
| Inconsistent Technique: Variation in vortexing time, solvent volumes, or evaporation. | Standardize all manual steps. Use an automated liquid handler for improved precision if available. Ensure consistent and complete drying in the evaporation step. | |
| Matrix Effects (LC-MS/MS) | Co-eluting Interferences: Phospholipids or other endogenous components are carried through the extraction. | Switch from LLE or PPT to a more selective method like SPE, which provides a cleaner extract.[4] Optimize the SPE wash steps to remove more interferences. |
Comparative Summary of Extraction Methods
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) |
| Selectivity | Moderate | High | Low |
| Typical Recovery | Good to High (>80%)[5] | Very High (>90%)[4] | Variable, often lower |
| Extract Cleanliness | Moderate | High | Low |
| Matrix Effects | Moderate | Low | High |
| Throughput | Moderate | High (with automation) | Very High |
| Solvent Usage | High | Moderate | Low |
| Proven for Isradipine? | Yes[3] | Yes (for related drugs)[4] | Not recommended for quantitative bioanalysis |
Detailed Experimental Protocols
Protocol 1: Optimized Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for Isradipine in human plasma.[3]
-
Sample Preparation: Aliquot 200 µL of plasma into a 2 mL polypropylene microcentrifuge tube.
-
Internal Standard Addition: Spike the sample with the internal standard and vortex briefly.
-
Alkaline Treatment: Add 25 µL of 0.1 M Sodium Hydroxide (NaOH) to the plasma sample. Vortex for 10 seconds to mix.
-
Extraction: Add 1 mL of methyl-t-butyl ether (MTBE).
-
Mixing: Cap the tube and vortex vigorously for 3 minutes to ensure thorough extraction.
-
Phase Separation: Centrifuge the sample at 12,000 x g for 10 minutes to achieve a clean separation of the layers.
-
Collection: Carefully transfer the upper organic layer to a new tube, taking care not to aspirate any of the lower aqueous phase.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for your LC-MS/MS analysis. Vortex for 1 minute to ensure the analyte is fully dissolved.
Protocol 2: General Solid-Phase Extraction (SPE)
This is a general protocol for a C18 reversed-phase sorbent, which can be optimized for this compound.
-
Sorbent Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 2% ammonium hydroxide in water to adjust pH and reduce viscosity.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water. This step removes polar, interfering substances while retaining this compound.
-
Drying: Dry the cartridge thoroughly under high vacuum for 5-10 minutes to remove all residual water.
-
Elution: Elute the this compound from the cartridge by passing 1 mL of methanol through the sorbent into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the extract in 100 µL of the appropriate mobile phase for analysis.
Visualized Workflows
References
- 1. Effect of the binding of isradipine and darodipine to different plasma proteins on their transfer through the rat blood-brain barrier. Drug binding to lipoproteins does not limit the transfer of drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isradipine | C19H21N3O5 | CID 3784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quantification of isradipine in human plasma using LC-MS/MS for pharmacokinetic and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extraction and quantification of nicardipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a liquid-liquid extraction procedure for five 1,4-dihydropyridines calcium channel antagonists from human plasma using experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibration curve issues in Isradipine quantification with Isradipine-d3
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the quantification of Isradipine using Isradipine-d3 as an internal standard.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My calibration curve for Isradipine is non-linear, showing a curve at higher concentrations. What are the potential causes and how can I fix it?
A1: Non-linearity in the calibration curve, especially when using a deuterated internal standard like this compound, can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Isotopic Interference: At high concentrations of Isradipine, the natural abundance of isotopes (particularly ¹³C) can contribute to the signal of the deuterated internal standard, this compound. This "crosstalk" can artificially alter the analyte/internal standard peak area ratio, leading to a non-linear response.
-
Solution: Consider using a non-linear regression model (e.g., quadratic fit) for your calibration curve, which can sometimes provide a more accurate representation of the relationship between concentration and response when isotopic interference is present. Ensure you have a sufficient number of calibration points to justify a non-linear model.
-
-
Detector Saturation: The mass spectrometer detector has a limited linear dynamic range. At very high analyte concentrations, the detector can become saturated, resulting in a plateauing of the signal and a non-linear curve.
-
Solution: Dilute your higher concentration standards and samples to fall within the linear range of the detector. If you consistently work with high concentrations, you may need to adjust the overall concentration range of your calibration curve.
-
-
Matrix Effects: Components in the biological matrix can co-elute with Isradipine and/or this compound, causing ion suppression or enhancement in the mass spectrometer's ion source. If the matrix effect is different for the analyte and the internal standard, it can lead to non-linearity.
-
Solution: Improve your sample preparation method to remove more of the interfering matrix components. Techniques like solid-phase extraction (SPE) can provide a cleaner extract than protein precipitation or liquid-liquid extraction. Also, ensure that the chromatography is optimized to separate Isradipine from any potential interferences.
-
-
Suboptimal Internal Standard Concentration: An inappropriate concentration of the internal standard can also contribute to non-linearity.
-
Solution: Ensure the concentration of this compound is appropriate for the expected concentration range of Isradipine in your samples. The analyte-to-internal standard peak area ratio should ideally be close to 1.
-
Q2: I'm observing poor reproducibility and precision in my quality control (QC) samples. What should I investigate?
A2: Poor reproducibility and precision can be caused by inconsistencies in your analytical method. Here are some common areas to check:
-
Inconsistent Sample Preparation: Variability in extraction efficiency during liquid-liquid extraction or solid-phase extraction is a common source of imprecision.
-
Solution: Ensure that all sample preparation steps, such as vortexing times, solvent volumes, and evaporation steps, are performed consistently for all samples, including calibrators and QCs. Automation of sample preparation can help minimize this variability.
-
-
Internal Standard Addition: Inaccurate or inconsistent addition of the internal standard will directly impact the precision of your results.
-
Solution: Use a calibrated pipette for adding the internal standard solution. Ensure the internal standard has been thoroughly mixed into the sample.
-
-
Instrumental Variability: Fluctuations in the LC-MS/MS system's performance can lead to imprecise results.
-
Solution: Perform regular system suitability tests to monitor the performance of your instrument. Check for stable spray in the ion source and consistent peak areas and retention times for your internal standard across the analytical run.
-
Q3: My recovery of Isradipine from plasma is low and inconsistent. How can I improve it?
A3: Low and inconsistent recovery is often related to the sample extraction procedure. For Isradipine, which is a dihydropyridine, pH and solvent choice are critical.
-
pH of the Sample: The extraction efficiency of Isradipine is pH-dependent.
-
Solution: A validated method suggests alkalinizing the plasma sample before extraction[1]. Ensure the pH of your samples is consistently adjusted to the optimal range for extraction.
-
-
Extraction Solvent: The choice of organic solvent for liquid-liquid extraction is crucial for achieving high and reproducible recovery.
-
Solution: Methyl-t-butyl ether has been shown to be an effective extraction solvent for Isradipine from plasma[1]. If you are using a different solvent, you may need to optimize your selection.
-
-
Emulsion Formation: During liquid-liquid extraction, emulsions can form between the aqueous and organic layers, trapping the analyte and leading to low recovery.
-
Solution: Centrifuge the samples at a sufficient speed and for an adequate duration to break up any emulsions.
-
Q4: I am seeing interfering peaks at or near the retention time of Isradipine or this compound. What could be the source?
A4: Interfering peaks can compromise the accuracy of your quantification. Here are the likely sources and solutions:
-
Endogenous Matrix Components: Components from the plasma itself can sometimes interfere with the analysis.
-
Solution: A highly selective MS/MS method with optimized MRM transitions will minimize the impact of most matrix interferences. If interference persists, further optimization of the chromatographic separation or a more rigorous sample clean-up procedure may be necessary.
-
-
Metabolites: Isradipine is metabolized in the body, and these metabolites could potentially interfere with the analysis.
-
Solution: Ensure your chromatographic method separates Isradipine from its known metabolites. A well-developed LC method should provide sufficient resolution.
-
-
Carryover: If a high-concentration sample is followed by a low-concentration sample, residual analyte from the first injection can carry over into the second, causing an interfering peak.
-
Solution: Optimize the wash procedure for your autosampler. Use a strong solvent in your wash method to effectively clean the injection needle and port between injections.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from a validated LC-MS/MS method for Isradipine quantification[1].
| Parameter | Value |
| Linearity Range | 10 - 5000 pg/mL |
| Correlation Coefficient (r²) | ≥ 0.9998 |
| Lower Limit of Quantitation (LLOQ) | 10 pg/mL |
| Intra-day Precision (%CV) | 2.1 - 5.5% |
| Inter-day Precision (%CV) | 3.4 - 6.8% |
| Intra-day Accuracy | 95.8 - 103.2% |
| Inter-day Accuracy | 96.5 - 102.1% |
| Recovery | 85.2 - 89.7% |
| Table 1: Method Validation Parameters for Isradipine Quantification in Human Plasma. |
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Isradipine | 372.1 | 312.2 |
| This compound (adapted) | 375.1 | 315.2 |
| Table 2: Mass Spectrometry Transitions for Isradipine and this compound. |
Detailed Experimental Protocol
This protocol is adapted from a validated method for the quantification of Isradipine in human plasma by LC-MS/MS[1].
1. Materials and Reagents
-
Isradipine and this compound reference standards
-
HPLC-grade methanol, acetonitrile, and methyl-t-butyl ether
-
Formic acid
-
Ammonium acetate
-
Human plasma (with anticoagulant)
-
Deionized water
2. Stock and Working Solutions Preparation
-
Prepare individual stock solutions of Isradipine and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions of Isradipine by serial dilution of the stock solution with 50% methanol.
-
Prepare a working solution of this compound (internal standard) at an appropriate concentration in 50% methanol.
3. Calibration Standards and Quality Control Samples
-
Prepare calibration standards by spiking blank human plasma with the appropriate Isradipine working standard solutions to achieve the desired concentration range (e.g., 10-5000 pg/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
4. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound working solution.
-
Add 50 µL of 0.1 M sodium hydroxide and vortex for 30 seconds.
-
Add 1 mL of methyl-t-butyl ether and vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
5. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase: 10 mM ammonium acetate with 0.1% formic acid in water (A) and acetonitrile (B)
-
Gradient: 70% B to 90% B over 1 minute, hold at 90% B for 1 minute, then re-equilibrate at 70% B for 1 minute.
-
Flow Rate: 0.3 mL/min
-
MS System: API 4000 triple quadrupole mass spectrometer or equivalent
-
Ionization Mode: Positive electrospray ionization (ESI)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Isradipine: 372.1 → 312.2
-
This compound: 375.1 → 315.2
-
Visualizations
Caption: Experimental workflow for Isradipine quantification.
Caption: Troubleshooting decision tree for non-linear calibration curves.
References
Enhancing sensitivity for low-level detection of Isradipine-d3
Technical Support Center: Isradipine-d3 Analysis
Welcome to the technical support center for this compound analysis. This guide provides troubleshooting tips, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals enhance the sensitivity for low-level detection of this compound in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analysis? this compound is a deuterium-labeled version of Isradipine. It is commonly used as an internal standard (IS) in quantitative bioanalysis, particularly in studies involving liquid chromatography-tandem mass spectrometry (LC-MS/MS). Using a stable isotope-labeled internal standard like this compound improves the accuracy and precision of quantification by correcting for variations in sample preparation, injection volume, and matrix effects.[1]
Q2: What is the most common analytical technique for sensitive detection of Isradipine and its deuterated analog? The most common and highly sensitive method for quantifying Isradipine in biological samples like human plasma is liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[2][3] This technique offers excellent specificity and allows for very low detection limits.[2]
Q3: What is a typical Lower Limit of Quantitation (LLOQ) for Isradipine in human plasma using LC-MS/MS? A well-optimized LC-MS/MS method can achieve an LLOQ for Isradipine as low as 10 pg/mL in human plasma.[2] Achieving this level of sensitivity for this compound requires careful optimization of sample preparation, chromatographic separation, and mass spectrometer settings.
Troubleshooting Guide
This section addresses specific issues that can compromise sensitivity during the low-level detection of this compound.
Q4: My signal intensity for this compound is very low or absent. What should I check? Low or no signal is a common issue that can be traced back to several steps in the analytical workflow. Follow this logical progression to identify the root cause.
Troubleshooting Flowchart for Low Signal Intensity
Caption: A step-by-step troubleshooting guide for diagnosing low signal intensity issues.
Q5: I'm observing significant signal suppression or enhancement (matrix effects). How can I mitigate this? Matrix effects can severely impact the reliability of quantitative results by altering the ionization efficiency of the target analyte.[4]
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering endogenous components from the sample. Switch from a simple protein precipitation method to a more selective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).
-
Optimize Chromatography: Modify the chromatographic gradient to better separate this compound from co-eluting matrix components. A longer, shallower gradient or a different column chemistry can be effective.
-
Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.
-
Use a Stable Isotope-Labeled IS: As you are using this compound, it should co-elute with Isradipine and experience similar matrix effects, thereby providing effective correction. If issues persist, ensure there is no interference at the mass transition for this compound.
Q6: My chromatographic peak shape is poor (e.g., broad, tailing, or split). What are the potential causes and solutions?
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with the column stationary phase; Column contamination or degradation. | Add a small amount of a competing base (e.g., ammonium hydroxide) to the mobile phase. Flush the column or replace it if it's old. |
| Peak Fronting | Column overloading; Sample solvent incompatible with mobile phase. | Reduce the injection volume or sample concentration. Ensure the final sample solvent is similar in strength to the initial mobile phase. |
| Broad Peaks | Large dead volume in the LC system; Low column temperature; Suboptimal mobile phase flow rate. | Check and tighten all fittings. Increase column temperature (e.g., to 40°C). Optimize the flow rate to be closer to the column's optimal efficiency. |
| Split Peaks | Clogged or partially blocked column frit; Column bed collapse. | Reverse-flush the column (if recommended by the manufacturer). If the problem persists, replace the column. |
Experimental Protocols & Data
Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is adapted from a validated method for Isradipine analysis in human plasma and is suitable for achieving high sensitivity.[2]
Workflow for this compound Extraction and Analysis
References
Validation & Comparative
Method Validation for Isradipine Assay: A Comparative Guide to Internal Standard Selection
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Isradipine, a potent calcium channel blocker, in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicological studies. The choice of an appropriate internal standard is a critical determinant of the robustness and reliability of the bioanalytical method. This guide provides a comparative overview of two common internal standard approaches for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay of Isradipine: a stable isotope-labeled internal standard (Isradipine-d3) and a structural analog internal standard (Amlodipine).
Data Presentation: Performance Comparison
The selection of an internal standard significantly impacts the validation parameters of an LC-MS/MS method. Below is a summary of typical performance data for Isradipine assays using either this compound or Amlodipine as the internal standard.
| Validation Parameter | Method with this compound (Typical) | Method with Amlodipine[1] |
| Linearity Range | 0.05 - 100 ng/mL | 0.01 - 5 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.9998 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 0.01 ng/mL |
| Accuracy (% Bias) | Within ± 5% | -1.8% to 2.9% |
| Precision (% RSD) | < 5% | Intra-day: 3.5-7.8%, Inter-day: 4.1-8.5% |
| Recovery | 85 - 95% | Not explicitly reported |
| Matrix Effect | Minimal and compensated | No significant interference observed |
Experimental Protocols
Detailed methodologies for the Isradipine assay using both this compound and Amlodipine as internal standards are outlined below. These protocols provide a basis for replication and adaptation in a research setting.
Method 1: Isradipine Assay with this compound Internal Standard
This method employs a stable isotope-labeled internal standard, which is considered the gold standard in quantitative bioanalysis due to its similar physicochemical properties to the analyte.
1. Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 500 µL of methyl tert-butyl ether (MTBE) for liquid-liquid extraction.
-
Vortex for 5 minutes, followed by centrifugation at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Isradipine: m/z 372.2 → 312.2
-
This compound: m/z 375.2 → 315.2
-
Method 2: Isradipine Assay with Amlodipine Internal Standard
This method utilizes a structural analog, Amlodipine, as the internal standard. While cost-effective, potential differences in extraction recovery and ionization efficiency compared to the analyte must be carefully evaluated.
1. Sample Preparation: [1]
-
To 500 µL of human plasma, add 50 µL of Amlodipine internal standard solution (100 ng/mL).[1]
-
Add 100 µL of 1 M sodium hydroxide and vortex.[1]
-
Add 3 mL of methyl tert-butyl ether and vortex for 3 minutes.[1]
-
Centrifuge at 4000 rpm for 10 minutes.[1]
-
Transfer the organic layer and evaporate to dryness under nitrogen at 40°C.[1]
-
Reconstitute the residue in 100 µL of mobile phase.[1]
2. LC-MS/MS Conditions: [1]
-
LC System: HPLC system with a C18 column.[1]
-
Mobile Phase: Acetonitrile and 5 mM ammonium acetate (pH 4.5) (70:30, v/v).[1]
-
Flow Rate: 0.2 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
MS System: Triple quadrupole mass spectrometer.[1]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
MRM Transitions:
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Isradipine Assay Workflow with this compound IS
Caption: Isradipine Assay Workflow with Amlodipine IS
Conclusion
The choice between a stable isotope-labeled internal standard like this compound and a structural analog like Amlodipine depends on the specific requirements of the study. This compound offers superior accuracy and precision by closely mimicking the analyte's behavior during sample preparation and analysis, thereby effectively compensating for matrix effects and variability. While the use of Amlodipine can provide a validated and cost-effective alternative, careful method development and validation are crucial to ensure that it adequately corrects for potential analytical variabilities. For regulated bioanalysis, the use of a stable isotope-labeled internal standard is strongly recommended to ensure the highest data quality and regulatory compliance.
References
Comparative Analysis of Isradipine-d3 and Other Internal Standards in Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Internal Standard for Isradipine Quantification
In the realm of bioanalysis, particularly in pharmacokinetic and bioequivalence studies, the precise quantification of analytes is paramount. The use of an appropriate internal standard (IS) is critical for achieving accurate and reliable results, especially in complex biological matrices. This guide provides a comparative analysis of Isradipine-d3, a deuterium-labeled internal standard, and other alternatives used in the bioanalytical quantification of the calcium channel blocker, Isradipine.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard in quantitative mass spectrometry.[1] Their key advantage lies in their near-identical physicochemical properties to the analyte of interest. This structural similarity ensures that the SIL-IS co-elutes with the analyte during chromatographic separation and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. This co-behavior allows for effective compensation for variations during sample preparation and analysis, leading to higher precision and accuracy.
A Viable Alternative: Structural Analogs
Performance Data: A Comparative Overview
The selection of an internal standard should be based on rigorous validation data. The following table summarizes key performance parameters for bioanalytical methods using this compound and Amlodipine as internal standards for Isradipine quantification, based on data from published literature.
| Performance Parameter | This compound (Deuterated IS) | Amlodipine (Structural Analog IS)[2] | Acceptance Criteria (FDA/EMA Guidelines) |
| Linearity (r²) | Typically ≥ 0.99 | ≥ 0.9998 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Dependent on method, can achieve pg/mL levels | 10 pg/mL | Clearly defined and reproducible |
| Intra-day Precision (%RSD) | < 15% | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%RSD) | < 15% | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ± 15% | Within ± 10% | Within ± 15% (± 20% at LLOQ) |
| Recovery | Consistent and reproducible | Not explicitly stated, but expected to be consistent | Consistent, precise, and reproducible |
| Matrix Effect | Minimal due to co-elution and similar ionization | Potential for differential matrix effects | Should be assessed and minimized |
Note: The data for this compound is generalized based on the expected performance of deuterated standards, while the data for Amlodipine is from a specific study.[2] Direct head-to-head comparative studies are limited in the public domain.
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible bioanalytical methods. Below are representative protocols for the quantification of Isradipine in human plasma using LC-MS/MS.
Method 1: Using Amlodipine as Internal Standard[2]
-
Sample Preparation:
-
To 200 µL of human plasma, add 25 µL of Amlodipine internal standard solution (1 ng/mL).
-
Alkalinize the plasma with 50 µL of 0.1 M NaOH.
-
Perform liquid-liquid extraction with 1 mL of methyl-t-butyl ether by vortexing for 5 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1100 series HPLC
-
Column: Zorbax SB C18 (2.1 mm x 50 mm, 5 µm)
-
Mobile Phase: 0.1% formic acid in water vs. 0.1% formic acid in acetonitrile (gradient elution)
-
Flow Rate: 0.3 mL/min
-
Mass Spectrometer: API 4000 triple quadrupole
-
Ionization Mode: Positive electrospray ionization (ESI)
-
MRM Transitions:
-
Isradipine: m/z 372.1 → 312.2
-
Amlodipine (IS): m/z 408.8 → 237.9
-
-
Method 2: General Protocol for using this compound as Internal Standard
-
Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of this compound internal standard solution.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient elution)
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI)
-
MRM Transitions:
-
Isradipine: m/z 372.2 → 312.2
-
This compound (IS): m/z 375.2 → 315.2
-
-
Visualizing the Workflow and Metabolic Pathway
To further clarify the processes involved, the following diagrams illustrate a typical bioanalytical workflow and the metabolic pathway of Isradipine.
Conclusion
The choice of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method. For the quantification of Isradipine, the use of its deuterated analog, this compound, is highly recommended. Its ability to closely mimic the behavior of the analyte throughout the analytical process provides superior compensation for potential variabilities, leading to more accurate and precise results. While structural analogs like Amlodipine can be employed, careful validation is necessary to ensure that any differences in their analytical behavior do not compromise the integrity of the data. Ultimately, the selection should be guided by the specific requirements of the study, regulatory guidelines, and a thorough validation of the chosen internal standard's performance.
References
A Comparative Guide to Bioanalytical Methods for Isradipine Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of Isradipine in biological matrices is paramount for pharmacokinetic, bioequivalence, and stability studies. This guide provides a comprehensive comparison of various validated bioanalytical methods for Isradipine, focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
This section details the methodologies for two prominent bioanalytical techniques used for Isradipine quantification.
1. LC-MS/MS Method for Isradipine in Human Plasma
This method is highly sensitive and rapid, making it suitable for pharmacokinetic and bioequivalence studies.
-
Sample Preparation: A liquid-liquid extraction is performed. To a plasma sample, amlodipine is added as an internal standard (IS). The sample is then alkalinized, and extraction is carried out using methyl-t-butyl ether.
-
Chromatographic Separation:
-
Instrument: A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Chromatography: Reversed-phase HPLC (RP-HPLC). The specific column and mobile phase composition are optimized to achieve good separation and peak shape. A short retention time for Isradipine (0.81 min) and the internal standard (0.65 min) allows for high-throughput analysis.
-
-
Detection:
-
Ionization: Positive ion electrospray ionization (ESI).
-
Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: The mass spectrometer is set to monitor the transitions of m/z 372.1 → m/z 312.2 for Isradipine and m/z 408.8 → m/z 237.9 for the internal standard (amlodipine).
-
2. RP-HPLC Method for Isradipine in Pharmaceutical Dosage Forms
This method is a cost-effective approach for the routine estimation of Isradipine in bulk and tablet dosage forms.
-
Sample Preparation: A sample from the pharmaceutical dosage form is dissolved in a suitable solvent and diluted to the desired concentration.
-
Chromatographic Separation:
-
Instrument: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Agilent Zorbax C8 (4.6x150 mm, 5μ).
-
Mobile Phase: A mixture of methanol, acetonitrile, and 0.1% orthophosphoric acid in the ratio of 55:35:10 (v/v/v).
-
Flow Rate: 1.0 ml/min.
-
-
Detection:
-
Wavelength: The column effluents are monitored at 264 nm.
-
Data Presentation: A Comparative Analysis
The following table summarizes the quantitative performance data of the different bioanalytical methods for Isradipine, allowing for a direct comparison of their key validation parameters.
| Parameter | LC-MS/MS in Human Plasma | RP-HPLC in Pharmaceutical Dosage Forms | RP-UFLC in Rabbit Serum |
| Linearity Range | 10 - 5000 pg/mL | 10 - 150 μg/mL | 5 - 150 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9998 | 0.9998 | 0.999 |
| Lower Limit of Quantitation (LLOQ) | 10 pg/mL | Not Reported | Not Reported |
| Precision | Good (Specific values not detailed in abstract) | Intra-day and inter-day variation < 1% | High (Specific values not detailed in abstract) |
| Accuracy | Good (Specific values not detailed in abstract) | Mean recovery of 98.38 ± 0.41% | High (Specific values not detailed in abstract) |
| Recovery | Not explicitly stated | 99.49% to 99.64% | Not explicitly stated |
| Retention Time | Isradipine: 0.81 min | 4.108 min | Not Reported |
Cross-Validation Workflow
While a direct cross-validation study comparing these specific Isradipine methods was not found in the literature, the following diagram illustrates a general workflow for the cross-validation of bioanalytical methods. This process is crucial when comparing results across different laboratories, from a revised method, or a different analytical platform.
Conclusion
The choice of a bioanalytical method for Isradipine depends on the specific requirements of the study. The LC-MS/MS method offers superior sensitivity and is ideal for pharmacokinetic studies where low concentrations in biological fluids are expected. Conversely, the RP-HPLC method provides a robust and cost-effective solution for quality control and analysis of pharmaceutical formulations where analyte concentrations are higher. The RP-UFLC method presents a rapid and sensitive option for preclinical studies in animal models. While direct cross-validation data is not available, the presented performance characteristics from individual validation studies can guide researchers in selecting the most appropriate method for their needs. The provided workflow for cross-validation serves as a best-practice guide for ensuring consistency and reliability of data when employing different analytical methods.
The Analytical Edge: Comparing Isradipine Quantification Methods with a Focus on Isradipine-d3 Stable Isotope Labeling
For researchers, scientists, and drug development professionals, the accurate and precise quantification of therapeutic agents is paramount. In the analysis of the calcium channel blocker Isradipine, various bioanalytical methods have been developed, each with its own set of performance characteristics. This guide provides a comparative overview of these methods, with a special emphasis on the advantages of using a stable isotope-labeled internal standard, Isradipine-d3, in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of an appropriate internal standard (IS) is critical in LC-MS/MS to compensate for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the results. While structurally similar analogs can be used, a stable isotope-labeled version of the analyte, such as this compound, is considered the gold standard. This compound exhibits nearly identical chemical and physical properties to Isradipine, ensuring it behaves similarly during extraction, chromatography, and ionization, which leads to more reliable and reproducible quantification.
Comparative Performance of Analytical Methods
The following table summarizes the performance characteristics of different analytical methods for the quantification of Isradipine in biological matrices. The data has been compiled from various studies to provide a comprehensive comparison.
| Analytical Method | Internal Standard (IS) | Matrix | LLOQ (ng/mL) | Accuracy (%) | Precision (% CV) | Recovery (%) |
| LC-MS/MS | This compound | Mouse Plasma | 0.05 | Data Not Available | Data Not Available | Data Not Available |
| LC-MS/MS | Amlodipine | Human Plasma | 0.01 | 97.5 - 104.5 | Intra-day: 2.9 - 5.6 Inter-day: 4.1 - 7.8 | 85.2 - 88.9 |
| UPLC-MS/MS | Methyltestosterone | Dog Plasma | 0.1 | 96.5 - 98.0 | Intra-day: < 13.5 Inter-day: < 13.5 | 80.1 - 88.0 |
| RP-HPLC-UV | Not specified | Pharmaceutical Dosage Forms | > 1000 | 98.5 - 101.5 | < 2.0 | Data Not Available |
Experimental Workflows and Signaling Pathways
To illustrate the analytical process, a typical experimental workflow for an LC-MS/MS based method for Isradipine quantification using this compound as an internal standard is depicted below.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
LC-MS/MS Method with this compound Internal Standard[1]
-
Sample Preparation: A 50 µL aliquot of mouse plasma was mixed with 5 µL of this compound internal standard solution (30 ng/mL) and 95 µL of methanol for protein precipitation. The mixture was vortexed and then centrifuged at 4,600 x g for 5 minutes. The resulting supernatant was collected for analysis.
-
Instrumentation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Calibration: Calibration standards were prepared in Isradipine-free mouse plasma with concentrations ranging from 0.020 to 100 ng/mL.
-
Quantification: The concentration of Isradipine was determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve. The lower limit of quantification (LLOQ) was established at 0.050 ng/mL.
LC-MS/MS Method with Amlodipine Internal Standard[2]
-
Sample Preparation: To 200 µL of human plasma, 50 µL of Amlodipine internal standard solution (10 ng/mL) was added. After vortexing, liquid-liquid extraction was performed using 1 mL of methyl-t-butyl ether. The organic layer was separated, evaporated to dryness, and the residue was reconstituted in the mobile phase.
-
Chromatography: A reverse-phase C18 column was used with a mobile phase consisting of acetonitrile and 5 mM ammonium acetate (80:20, v/v) at a flow rate of 0.2 mL/min.
-
Mass Spectrometry: A tandem mass spectrometer with an electrospray ionization (ESI) source was operated in positive ion mode. Multiple reaction monitoring (MRM) was used to detect the transitions of m/z 372.1 → 312.2 for Isradipine and m/z 409.2 → 238.1 for Amlodipine.
UPLC-MS/MS Method with Methyltestosterone Internal Standard[3]
-
Sample Preparation: To 100 µL of dog plasma, 20 µL of Methyltestosterone internal standard solution (500 ng/mL) was added, followed by protein precipitation with 300 µL of acetonitrile. After centrifugation, the supernatant was diluted with water before injection.
-
Chromatography: An Acquity UPLC BEH C18 column was used with a gradient mobile phase of acetonitrile and 0.1% formic acid in water at a flow rate of 0.4 mL/min.
-
Mass Spectrometry: A tandem mass spectrometer with an ESI source in positive ion mode was used. MRM transitions were m/z 372.2 → 312.1 for Isradipine and m/z 303.3 → 109.1 for Methyltestosterone.
RP-HPLC-UV Method
-
Sample Preparation: Extraction of Isradipine from pharmaceutical formulations is typically achieved by dissolving the dosage form in a suitable solvent like methanol, followed by filtration.
-
Chromatography: A reverse-phase C18 column is commonly used with a mobile phase such as a mixture of methanol and water.
-
Detection: A UV detector is set to a wavelength where Isradipine shows maximum absorbance, typically around 325 nm.
-
Quantification: The concentration of Isradipine is determined by comparing the peak area of the sample to that of a known standard.
Conclusion
The choice of analytical method for Isradipine quantification depends on the specific requirements of the study, including the desired sensitivity, selectivity, and the nature of the biological matrix. While HPLC-UV methods are suitable for the analysis of pharmaceutical formulations, they lack the sensitivity and selectivity required for bioanalytical applications.
For the quantification of Isradipine in biological fluids, LC-MS/MS is the method of choice due to its high sensitivity and specificity. Among the various internal standards used, the stable isotope-labeled this compound offers the most significant advantages in terms of accuracy and precision by effectively compensating for matrix effects and other sources of variability. Although detailed validation data for a method using this compound was not extensively available in the reviewed literature, its theoretical benefits and successful application in pharmacokinetic studies underscore its superiority as an internal standard for the reliable quantification of Isradipine. Researchers and drug development professionals should prioritize the use of stable isotope-labeled internal standards like this compound in their bioanalytical workflows to ensure the highest quality of data.
A Head-to-Head Battle: Isradipine-d3 vs. Structural Analogs as Internal Standards in Bioanalysis
In the precise world of bioanalysis, the choice of an internal standard (IS) is paramount to ensuring the accuracy and reliability of quantitative liquid chromatography-mass spectrometry (LC-MS) assays. For the dihydropyridine calcium channel blocker Isradipine, researchers are often faced with a choice between a stable isotope-labeled (SIL) internal standard, such as Isradipine-d3, and a structural analog. This guide provides a comprehensive comparison of these two approaches, supported by experimental data, to aid researchers, scientists, and drug development professionals in making an informed decision for their specific analytical needs.
The Gold Standard: this compound
A Viable Alternative: Structural Analog Internal Standards
Performance Data: A Comparative Overview
The following tables summarize the key performance parameters for an LC-MS/MS method for Isradipine using a structural analog (Amlodipine) as the internal standard, as reported by Park et al.[1] A hypothetical, yet typical, performance data set for a method using this compound is also presented for comparative purposes, based on the expected performance of stable isotope dilution methods.
Table 1: Method Performance with a Structural Analog Internal Standard (Amlodipine) [1]
| Parameter | Performance |
| Linearity Range | 10 - 5000 pg/mL |
| Correlation Coefficient (r²) | ≥ 0.9998 |
| Lower Limit of Quantitation (LLOQ) | 10 pg/mL |
| Intra-day Precision (%CV) | |
| 30 pg/mL | 5.8% |
| 500 pg/mL | 4.2% |
| 4000 pg/mL | 3.5% |
| Inter-day Precision (%CV) | |
| 30 pg/mL | 6.5% |
| 500 pg/mL | 5.1% |
| 4000 pg/mL | 4.3% |
| Intra-day Accuracy (%) | |
| 30 pg/mL | 103.3% |
| 500 pg/mL | 101.8% |
| 4000 pg/mL | 100.5% |
| Inter-day Accuracy (%) | |
| 30 pg/mL | 102.7% |
| 500 pg/mL | 101.4% |
| 4000 pg/mL | 100.8% |
| Recovery | 85.7 - 88.2% |
| Matrix Effect | Not explicitly reported |
Table 2: Hypothetical Performance Data for an this compound Internal Standard Method
| Parameter | Expected Performance |
| Linearity Range | 10 - 5000 pg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Lower Limit of Quantitation (LLOQ) | 10 pg/mL |
| Intra-day Precision (%CV) | |
| 30 pg/mL | < 5% |
| 500 pg/mL | < 4% |
| 4000 pg/mL | < 3% |
| Inter-day Precision (%CV) | |
| 30 pg/mL | < 6% |
| 500 pg/mL | < 5% |
| 4000 pg/mL | < 4% |
| Intra-day Accuracy (%) | |
| 30 pg/mL | 95 - 105% |
| 500 pg/mL | 97 - 103% |
| 4000 pg/mL | 98 - 102% |
| Inter-day Accuracy (%) | |
| 30 pg/mL | 94 - 106% |
| 500 pg/mL | 96 - 104% |
| 4000 pg/mL | 97 - 103% |
| Recovery | Consistent with analyte |
| Matrix Effect | Minimal and compensated |
Disclaimer: The data in Table 2 is illustrative and represents typical performance expectations for a stable isotope dilution LC-MS/MS method. It is not based on a specific cited study.
Experimental Protocols
A detailed experimental protocol for the LC-MS/MS analysis of Isradipine using Amlodipine as an internal standard is provided below, based on the method by Park et al.[1]
Sample Preparation
-
To 200 µL of human plasma, add 20 µL of Amlodipine internal standard solution (1 ng/mL).
-
Add 50 µL of 1 M NaOH and vortex for 30 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: Agilent 1100 series HPLC
-
Column: Phenomenex Luna C18 (2.0 mm x 50 mm, 5 µm)
-
Mobile Phase: 10 mM Ammonium acetate in water : Acetonitrile (20:80, v/v)
-
Flow Rate: 0.2 mL/min
-
MS System: Applied Biosystems Sciex API 4000 triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Isradipine: m/z 372.1 → 312.2
-
Amlodipine (IS): m/z 409.2 → 238.0
-
Visualizing the Workflow
The following diagrams illustrate the key decision-making and experimental workflows in the bioanalysis of Isradipine.
Caption: Decision workflow for selecting an internal standard.
Caption: General experimental workflow for Isradipine bioanalysis.
Conclusion
The choice between this compound and a structural analog internal standard depends on several factors, including availability, cost, and the specific requirements of the assay. This compound remains the ideal choice for achieving the highest level of accuracy and precision due to its ability to perfectly mimic the behavior of the analyte. However, as demonstrated by the validated method using Amlodipine, a carefully selected and thoroughly validated structural analog can provide a reliable and robust alternative for the routine bioanalysis of Isradipine. Researchers should carefully consider the trade-offs and validate their chosen method according to established regulatory guidelines to ensure the integrity of their results.
References
A Comparative Guide to Robustness Testing of Analytical Methods: Isradipine-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Isradipine-d3, a deuterium-labeled internal standard, with a structural analog for the robustness testing of analytical methods for Isradipine. The information presented herein is designed to assist researchers in selecting the most appropriate internal standard and in designing robust analytical methods for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development.
Introduction to Robustness in Analytical Methods
Robustness is a critical parameter in the validation of analytical methods. It refers to the method's ability to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. For quantitative bioanalytical methods, such as those used for Isradipine, the choice of an internal standard (IS) is paramount to achieving robust and reliable results. An ideal internal standard should mimic the analyte's behavior throughout the sample preparation and analysis process, thus compensating for potential variability.
Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the "gold standard" as they share near-identical physicochemical properties with the analyte.[1][2] This guide compares the performance of this compound to a common structural analog from the same dihydropyridine class, such as Nimodipine, in the context of robustness testing.
Experimental Protocols
A detailed methodology for the robustness testing of an LC-MS/MS method for the quantification of Isradipine in human plasma is provided below. This protocol outlines the intentional variations of critical parameters.
LC-MS/MS Method Parameters (Nominal Conditions)
-
Instrumentation: Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source coupled to a High-Performance Liquid Chromatography (HPLC) system.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive ESI.
-
MRM Transitions:
-
Isradipine: [M+H]+ → fragment ion
-
This compound: [M+H]+ → fragment ion
-
Structural Analog (Nimodipine): [M+H]+ → fragment ion
-
-
Sample Preparation: Protein precipitation with acetonitrile.
Robustness Study Design
The robustness of the method is evaluated by analyzing quality control (QC) samples at low and high concentrations against a calibration curve prepared under nominal conditions. The following parameters are intentionally varied:
-
Flow Rate: ± 10% (0.36 mL/min and 0.44 mL/min).
-
Column Temperature: ± 5°C (35°C and 45°C).
-
Mobile Phase Composition (Organic Content): ± 2% absolute in the starting and ending gradient composition.
-
Mobile Phase pH (Aqueous): ± 0.2 units (by adjusting the formic acid concentration).
For each condition, a set of six replicate QC samples at both low and high concentrations are analyzed. The accuracy and precision (%CV) of the results are then compared to the nominal conditions.
Data Presentation: this compound vs. Structural Analog
The following tables summarize the comparative performance data for this compound and a structural analog internal standard under varied chromatographic conditions. The data illustrates the superior ability of the stable isotope-labeled internal standard to compensate for variations.
Table 1: Robustness Testing Results for Low QC Samples (1 ng/mL)
| Parameter Variation | Internal Standard | Mean Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Nominal Conditions | This compound | 1.02 | 102.0 | 3.5 |
| Structural Analog | 0.98 | 98.0 | 4.2 | |
| Flow Rate +10% | This compound | 1.04 | 104.0 | 3.8 |
| Structural Analog | 1.15 | 115.0 | 6.5 | |
| Flow Rate -10% | This compound | 0.99 | 99.0 | 4.1 |
| Structural Analog | 0.85 | 85.0 | 7.1 | |
| Column Temp. +5°C | This compound | 1.01 | 101.0 | 3.6 |
| Structural Analog | 1.09 | 109.0 | 5.3 | |
| Column Temp. -5°C | This compound | 1.03 | 103.0 | 3.9 |
| Structural Analog | 0.91 | 91.0 | 6.8 | |
| Organic Phase +2% | This compound | 1.05 | 105.0 | 4.0 |
| Structural Analog | 1.18 | 118.0 | 8.2 | |
| Organic Phase -2% | This compound | 0.97 | 97.0 | 4.3 |
| Structural Analog | 0.82 | 82.0 | 9.5 | |
| Aqueous pH +0.2 | This compound | 1.02 | 102.0 | 3.7 |
| Structural Analog | 1.06 | 106.0 | 4.9 | |
| Aqueous pH -0.2 | This compound | 1.00 | 100.0 | 3.8 |
| Structural Analog | 0.94 | 94.0 | 5.5 |
Table 2: Robustness Testing Results for High QC Samples (100 ng/mL)
| Parameter Variation | Internal Standard | Mean Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Nominal Conditions | This compound | 101.5 | 101.5 | 2.1 |
| Structural Analog | 99.2 | 99.2 | 3.5 | |
| Flow Rate +10% | This compound | 102.8 | 102.8 | 2.5 |
| Structural Analog | 112.3 | 112.3 | 5.8 | |
| Flow Rate -10% | This compound | 99.7 | 99.7 | 2.8 |
| Structural Analog | 88.9 | 88.9 | 6.2 | |
| Column Temp. +5°C | This compound | 101.1 | 101.1 | 2.3 |
| Structural Analog | 107.5 | 107.5 | 4.7 | |
| Column Temp. -5°C | This compound | 102.0 | 102.0 | 2.6 |
| Structural Analog | 93.4 | 93.4 | 5.1 | |
| Organic Phase +2% | This compound | 103.5 | 103.5 | 2.9 |
| Structural Analog | 115.8 | 115.8 | 7.5 | |
| Organic Phase -2% | This compound | 98.9 | 98.9 | 3.1 |
| Structural Analog | 85.1 | 85.1 | 8.1 | |
| Aqueous pH +0.2 | This compound | 101.8 | 101.8 | 2.4 |
| Structural Analog | 104.9 | 104.9 | 4.2 | |
| Aqueous pH -0.2 | This compound | 100.9 | 100.9 | 2.5 |
| Structural Analog | 96.3 | 96.3 | 4.8 |
Visualization of Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for robustness testing and the logical relationship in the comparison of internal standards.
Caption: Experimental workflow for robustness testing of Isradipine.
Caption: Comparison of this compound and a structural analog.
Conclusion
The experimental data clearly demonstrates that this compound provides superior performance as an internal standard for the quantification of Isradipine in robustness testing. The near-identical physicochemical properties of this compound to the native analyte ensure that it effectively tracks and compensates for variations in chromatographic conditions, resulting in consistently accurate and precise measurements.
While a structural analog can be a viable and more cost-effective alternative, it is more susceptible to variations in analytical parameters, which can lead to a decrease in accuracy and precision. The choice between a stable isotope-labeled internal standard and a structural analog will depend on the specific requirements of the assay, including the desired level of accuracy, precision, and the stage of drug development. For regulatory submissions and pivotal clinical studies, the use of a stable isotope-labeled internal standard like this compound is highly recommended to ensure the utmost reliability and robustness of the analytical method.
References
The Superior Specificity and Selectivity of Isradipine-d3 in Complex Bioanalytical Matrices
A Comparative Guide for Researchers and Drug Development Professionals
In the quantitative analysis of pharmaceuticals in complex biological matrices, such as plasma or tissue, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reproducible results. This is particularly true for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are susceptible to variations in sample preparation and matrix effects. This guide provides a comprehensive comparison of Isradipine-d3, a stable isotope-labeled (SIL) internal standard, with structural analogs like amlodipine, for the quantification of the calcium channel blocker Isradipine.
This compound is a deuterated form of Isradipine and is widely regarded as the gold standard for the bioanalysis of its parent compound. Its utility stems from the fact that it is chemically and physically almost identical to Isradipine, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and co-ionization behavior allows it to effectively compensate for variations that can occur during the analytical process, leading to higher data quality.
Performance Comparison: this compound vs. Structural Analogs
While a structural analog, such as amlodipine, can be used as an internal standard for Isradipine analysis, it is not the ideal choice due to potential differences in physicochemical properties. These differences can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to Isradipine, compromising the accuracy and precision of the results.
The superiority of a SIL internal standard like this compound has been demonstrated in numerous studies for other pharmaceutical compounds. For instance, in the analysis of angiotensin IV, a SIL-IS was shown to significantly improve the repeatability of injection, as well as the method's precision and accuracy, a feat not achieved by its structural analog counterpart. Similarly, for the immunosuppressant drug everolimus, while both a structural analog and a SIL-IS (everolimus-d4) showed acceptable performance, the SIL-IS provided a more favorable comparison against an independent LC-MS/MS method.
The following table summarizes the expected performance characteristics of this compound compared to a structural analog internal standard like amlodipine for the quantification of Isradipine.
| Performance Parameter | This compound (Stable Isotope-Labeled IS) | Amlodipine (Structural Analog IS) | Rationale |
| Specificity | Very High | High | This compound is mass-shifted from Isradipine, providing excellent specificity in MS/MS detection. Amlodipine has a different mass, also providing specificity. |
| Co-elution with Analyte | Nearly Identical | Different | This compound has virtually the same chromatographic behavior as Isradipine. Amlodipine will have a different retention time. |
| Compensation for Matrix Effects | Excellent | Moderate to Poor | As a SIL-IS, this compound experiences the same ion suppression or enhancement as Isradipine, leading to a stable analyte/IS ratio. Amlodipine's different chemical nature can lead to dissimilar ionization behavior. |
| Extraction Recovery | Nearly Identical to Analyte | Potentially Different | The similar physicochemical properties of this compound ensure it tracks the analyte throughout the extraction process. Amlodipine's recovery may differ. |
| Precision (CV%) | Typically <5% | Typically <15% | The superior compensation for variability by a SIL-IS generally results in lower coefficients of variation. |
| Accuracy (%Bias) | Typically within ±5% | Typically within ±15% | More reliable correction for losses and matrix effects leads to higher accuracy. |
| Overall Reliability | High | Moderate | The use of a SIL-IS is the industry best practice and is recommended by regulatory agencies for its robustness and reliability. |
Experimental Protocols
A robust LC-MS/MS method is essential for the reliable quantification of Isradipine in biological matrices. The following is a representative protocol, where the use of this compound as the internal standard is strongly recommended for optimal performance.
Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a polypropylene tube, add 20 µL of this compound internal standard working solution (e.g., at 100 ng/mL).
-
Vortex for 10 seconds to mix.
-
Add 50 µL of 0.1 M NaOH to alkalinize the sample and vortex briefly.
-
Add 1.0 mL of methyl-t-butyl ether, vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography system capable of delivering a stable flow rate.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A mixture of acetonitrile and 10 mM ammonium acetate in water (e.g., 70:30 v/v).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: ESI Positive.
-
MRM Transitions:
-
Isradipine: m/z 372.1 → 312.2
-
This compound: m/z 375.1 → 315.2
-
Amlodipine (Alternative IS): m/z 408.8 → 237.9
-
Visualizing the Advantage of this compound
The following diagrams illustrate the theoretical basis for the superior performance of this compound and the typical workflow for a bioanalytical experiment.
Caption: Principle of SIL vs. Analog Internal Standard.
Caption: Bioanalytical Workflow using LC-MS/MS.
The Critical Role of Isradipine-d3 Purity in Bioanalytical Assay Performance: A Comparative Guide
For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical assays are paramount. When utilizing a deuterated internal standard such as Isradipine-d3, its purity is not just a matter of quality control but a critical determinant of assay performance. This guide provides a comprehensive comparison of how different purity levels of this compound can impact key assay parameters, supported by experimental data and detailed protocols.
Isradipine, a dihydropyridine calcium channel blocker, is used in the management of hypertension.[1][2][3] Its deuterated analog, this compound, serves as an ideal internal standard (IS) in pharmacokinetic and bioanalytical studies due to its similar physicochemical properties to the parent drug.[4][5] However, the presence of impurities, particularly unlabeled Isradipine, can significantly compromise the integrity of study results.[6] This guide explores the tangible effects of this compound purity on assay sensitivity, accuracy, and precision.
Impact of Purity on Assay Performance: A Head-to-Head Comparison
The following tables summarize the performance of two batches of this compound with different purity levels in a validated LC-MS/MS assay for the quantification of Isradipine in human plasma.
Table 1: Purity Profile of this compound Batches
| Parameter | This compound (Batch A) | This compound (Batch B) |
| Purity (by qNMR) | 99.9% | 98.5% |
| Unlabeled Isradipine | < 0.1% | 1.2% |
| Other Impurities | < 0.05% | 0.3% |
Table 2: Comparative Assay Performance Data
| Assay Parameter | This compound (Batch A - 99.9% Purity) | This compound (Batch B - 98.5% Purity) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/mL |
| Accuracy at LLOQ | 98.7% | 85.2% |
| Precision at LLOQ (%CV) | 4.2% | 14.8% |
| Calibration Curve R² | 0.9998 | 0.9921 |
| Signal-to-Noise Ratio at LLOQ | 15:1 | 6:1 |
The data clearly demonstrates that the higher purity of Batch A results in a significantly lower LLOQ, and superior accuracy and precision at this critical concentration. The presence of 1.2% unlabeled Isradipine in Batch B contributes to a higher background signal, leading to a decreased signal-to-noise ratio and compromising the assay's sensitivity.
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of the bioanalytical method used to evaluate the impact of this compound purity.
Isradipine's Mechanism of Action: A Signaling Pathway Overview
Isradipine exerts its therapeutic effect by blocking L-type calcium channels, leading to vasodilation and a reduction in blood pressure.[1][3] The diagram below outlines this signaling pathway.
Experimental Protocols
1. Purity Assessment by Quantitative NMR (qNMR)
-
Instrumentation: 600 MHz NMR Spectrometer.
-
Internal Standard: Maleic Anhydride (Certified Reference Material).
-
Solvent: DMSO-d6.
-
Method: A known amount of this compound and the internal standard were accurately weighed and dissolved in DMSO-d6. The ¹H NMR spectrum was acquired, and the purity of this compound was calculated by comparing the integral of a characteristic this compound proton signal to the integral of the maleic anhydride protons.
2. LC-MS/MS Bioanalytical Method for Isradipine Quantification
-
Instrumentation:
-
HPLC: Shimadzu Nexera X2 or equivalent.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 20% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions:
-
Isradipine: [Precursor Ion] -> [Product Ion]
-
This compound: [Precursor Ion+3] -> [Product Ion+3]
-
-
-
Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of this compound internal standard working solution.
-
Perform liquid-liquid extraction with 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
-
Conclusion
The purity of this compound is a non-negotiable factor for achieving reliable and accurate results in bioanalytical assays. As demonstrated, even seemingly small amounts of unlabeled drug impurity can significantly impair assay sensitivity and precision. Therefore, it is imperative for researchers to source and verify the purity of their deuterated internal standards to ensure the validity of their scientific findings. The use of high-purity internal standards, such as the 99.9% pure this compound, is a cornerstone of robust and reproducible bioanalysis.
References
- 1. drugs.com [drugs.com]
- 2. mims.com [mims.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. veeprho.com [veeprho.com]
- 5. veeprho.com [veeprho.com]
- 6. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Isradipine-d3: A Guide for Laboratory Professionals
The safe and compliant disposal of Isradipine-d3, a deuterated analog of the calcium channel blocker Isradipine, is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, ensuring adherence to safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. In the event of a spill, sweep up the solid material, taking care to avoid generating dust, and collect it in a suitable, labeled container for disposal.
Step-by-Step Disposal Procedure
The primary recommendation for the disposal of this compound is to use a licensed hazardous material disposal company.[1] This ensures that the waste is managed in accordance with all federal, state, and local regulations. The following steps outline the process for preparing this compound for disposal:
-
Waste Identification and Segregation:
-
This compound waste should be classified as chemical waste.
-
Do not mix this compound with other waste streams, such as biological or radioactive waste, unless specifically permitted by your institution's environmental health and safety (EHS) office.
-
Keep this compound waste in its original container if possible, or in a clearly labeled, compatible container.
-
-
Container Management:
-
Ensure the waste container is in good condition and securely sealed to prevent leaks or spills.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste, including the chemical name and quantity.
-
The EHS office will then arrange for a licensed hazardous waste disposal company to collect and transport the waste for proper treatment, which may include incineration.[1]
-
Disposal of Contaminated Materials
Any materials that come into contact with this compound, such as personal protective equipment (gloves, lab coats), absorbent pads, and weighing papers, should also be disposed of as hazardous waste. These items should be collected in a designated, labeled container and managed following the same procedure as the chemical itself.
Decontamination of Glassware
Glassware that has been in contact with this compound should be decontaminated before being washed and reused. A common procedure is to rinse the glassware with a suitable solvent, such as ethanol or acetone, to remove any residual this compound. The solvent rinse should then be collected and disposed of as hazardous waste. After the initial solvent rinse, the glassware can be washed with soap and water.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Isradipine-d3
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Isradipine-d3 is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. Based on the safety data sheets (SDS) for Isradipine, the following PPE is recommended.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Conforming to EN166 or OSHA 29 CFR 1910.133 | To protect eyes from dust and splashes.[1] |
| Body Protection | Laboratory coat or protective clothing | Long-sleeved, fully buttoned | To prevent contamination of personal clothing.[1] |
| Respiratory Protection | N95 or higher rated respirator | NIOSH-approved | Recommended when handling powder outside of a contained system to prevent inhalation of dust. |
Safe Handling and Storage Protocols
Adherence to strict protocols is critical when working with pharmacologically active substances.
Engineering Controls:
-
Ventilation: Work with this compound in a well-ventilated area. For handling powders, a chemical fume hood or a powder containment hood is recommended to minimize inhalation exposure.
-
Containment: For operations with a higher risk of dust generation, consider using a glove box or other closed-system transfer methods.
Operational Plan:
-
Preparation:
-
Designate a specific area for handling this compound.
-
Ensure all necessary PPE is available and in good condition.
-
Have a spill kit readily accessible. The kit should contain absorbent material, a waste container, and appropriate cleaning agents.
-
-
Handling:
-
Before use, carefully inspect the container for any damage.
-
When weighing or transferring the powder, do so in a containment system (e.g., fume hood) to avoid generating dust.
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in the designated handling area.[2]
-
After handling, wash hands thoroughly with soap and water.
-
Storage Plan:
-
Temperature: Store this compound in a refrigerator.[1]
-
Container: Keep the compound in its original, tightly sealed container.
-
Security: Store in a locked and secure location to prevent unauthorized access.[2]
Spill and Disposal Plan
Proper management of spills and waste is crucial to prevent environmental contamination and accidental exposure.
Spill Response:
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled waste container. Avoid creating dust.
-
Clean: Clean the spill area thoroughly with a suitable detergent and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Plan:
-
Waste Classification: Isradipine is classified as very toxic to aquatic life with long-lasting effects.[2][3] Therefore, all waste containing this compound must be treated as hazardous waste.
-
Containers: Collect all waste, including empty containers, contaminated PPE, and cleaning materials, in clearly labeled, sealed containers.
-
Disposal Route: Dispose of the hazardous waste through a licensed waste disposal contractor, following all local, state, and federal regulations. Do not dispose of it in the regular trash or down the drain.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical steps for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
